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  • Product: 3-iodo-5-phenyl-1H-indole-7-carboxamide

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Therapeutic Applications of 3-Iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary The compound 3-iodo-5-phenyl-1H-indole-7-carboxamide (CAS: 860624-94-8) is a highly specialized chemical intermediate and pharmacophore core utilized extensively in the discovery of kinase inhibitors. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-iodo-5-phenyl-1H-indole-7-carboxamide (CAS: 860624-94-8) is a highly specialized chemical intermediate and pharmacophore core utilized extensively in the discovery of kinase inhibitors. Specifically, it serves as a critical building block in the development of ATP-competitive inhibitors targeting the Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ, commonly referred to as IKK2) [1]. By acting as a structural linchpin, this compound enables the late-stage diversification of indole-based libraries aimed at treating inflammatory and tissue repair disorders, such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [2].

This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating synthetic protocols for its generation and downstream application.

Chemical Structure & Physicochemical Properties

The architecture of 3-iodo-5-phenyl-1H-indole-7-carboxamide is meticulously designed to exploit specific binding pockets within the IKK2 enzyme. The indole core acts as a rigid scaffold, while the peripheral substitutions dictate target affinity and synthetic utility.

Structural Rationale:
  • C7-Carboxamide: Functions as a bidentate hydrogen bond donor/acceptor. It is essential for anchoring the molecule to the hinge region of the kinase (mimicking the adenine ring of ATP).

  • C5-Phenyl Group: Projects into the hydrophobic pocket II of the ATP-binding cleft. This steric bulk drives selectivity for IKK2 over the closely related IKK1 (IKKα) isoform.

  • C3-Iodo Group: While iodine's large atomic radius and polarizability can participate in halogen bonding, its primary function is as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to probe the ribose-binding pocket with various saturated heterocycles [1].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 3-iodo-5-phenyl-1H-indole-7-carboxamide [3].

PropertyValuePharmacological / Synthetic Significance
IUPAC Name 3-Iodo-5-phenyl-1H-indole-7-carboxamideStandardized nomenclature for structural identification.
CAS Registry Number 860624-94-8Unique identifier for database and patent cross-referencing.
Molecular Formula C₁₅H₁₁IN₂OCore scaffold for IKK2 inhibitor libraries.
Molecular Weight 362.17 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 3 (Indole N-H, Amide NH₂)Critical for hinge-region binding in the kinase active site.
Hydrogen Bond Acceptors 1 (Amide C=O)Participates in target stabilization and solvent interactions.
Halogen Substitution C3-IodineOptimal leaving group for oxidative addition by Pd(0) catalysts.

Mechanistic Rationale: Targeting the IKK2/NF-κB Pathway

In drug development, the causality behind selecting the 5-phenyl-1H-indole-7-carboxamide scaffold lies in its ability to intercept the NF-κB signaling cascade. Under pro-inflammatory stimuli (such as TNF-α or IL-1β), the IKK complex is activated. IKK2 (the catalytic subunit) phosphorylates the inhibitory protein IκBα on residues Ser32 and Ser36. This phosphorylation flags IκBα for ubiquitin-mediated proteasomal degradation, liberating NF-κB to translocate to the nucleus and transcribe inflammatory cytokines [2].

By utilizing 3-iodo-5-phenyl-1H-indole-7-carboxamide as a precursor, researchers can synthesize advanced derivatives that competitively bind to the ATP site of IKK2, halting IκBα phosphorylation and silencing the inflammatory cascade.

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) IKK_Complex IKK Complex (IKKα, IKKβ/IKK2, NEMO) Stimulus->IKK_Complex Activates IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates (Ser32/36) Inhibitor 3-Iodo-5-phenyl-1H-indole- 7-carboxamide Inhibitor->IKK_Complex Inhibits IKKβ (ATP-competitive) NFkB NF-κB (p50/p65) IkB->NFkB Degraded via Proteasome Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates

Figure 1: Mechanism of IKK2 inhibition and NF-κB pathway modulation.

Experimental Protocols & Self-Validating Workflows

The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide relies on a regioselective electrophilic aromatic substitution. The protocol below is designed as a self-validating system , ensuring that researchers can definitively confirm reaction success before proceeding to expensive late-stage cross-coupling.

Protocol: Regioselective C3-Iodination

Objective: To install an iodine atom at the C3 position of 5-phenyl-1H-indole-7-carboxamide with >95% regioselectivity.

Reagents:

  • 5-phenyl-1H-indole-7-carboxamide (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-phenyl-1H-indole-7-carboxamide in anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is highly polar and stabilizes the Wheland intermediate (sigma complex) formed during electrophilic aromatic substitution, accelerating the reaction. Argon prevents oxidative degradation of the indole core.

  • Reagent Addition: Shield the reaction flask from ambient light using aluminum foil. Cool to 0 °C and add NIS portion-wise.

    • Causality: Light can induce the homolytic cleavage of the N-I bond in NIS, generating iodine radicals that lead to unselective poly-iodination. Maintaining 0 °C controls the reaction kinetics, ensuring exclusive C3-attack.

  • Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Pour the crude mixture into an ice-cold 10% aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Causality: Thiosulfate acts as a reducing agent, instantly neutralizing any unreacted electrophilic iodine species (I⁺) to iodide (I⁻), preventing over-reaction during solvent evaporation.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water to remove DMF and succinimide byproducts, and dry under high vacuum.

Workflow Step1 Step 1: C3-Iodination 5-Phenyl-1H-indole-7-carboxamide + NIS (DMF, rt, 2h) Step2 Step 2: Quenching Aqueous Na2S2O3 workup & Recrystallization Step1->Step2 Step3 Step 3: Self-Validation 1H-NMR (Loss of C3-H) LC-MS (m/z 363) Step2->Step3 Step4 Step 4: Diversification Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Step3->Step4

Figure 2: Self-validating synthetic workflow for C3-iodination and diversification.

Analytical Validation (The Self-Validating Checkpoint)

To ensure the integrity of the protocol, the isolated product must pass two strict analytical checkpoints before being used in Suzuki-Miyaura couplings:

  • LC-MS Checkpoint: The reaction is validated by the complete transition of the precursor mass (

    
     237 [M+H]⁺) to the iodinated product mass (
    
    
    
    363[M+H]⁺). An exact mass shift of +126 Da confirms mono-iodination.
  • ¹H-NMR Checkpoint (DMSO-d₆): The definitive proof of regioselectivity is the complete disappearance of the C3-H aromatic proton (which typically appears as a sharp doublet/singlet around

    
     7.4 ppm in the starting material). The preservation of the broad C7-carboxamide NH₂ signals (
    
    
    
    7.6 and 8.2 ppm) confirms the amide was not degraded.

Structure-Activity Relationship (SAR) Data Presentation

The true value of 3-iodo-5-phenyl-1H-indole-7-carboxamide is realized when the C3-iodine is replaced with bulky, saturated heterocycles via cross-coupling. The table below illustrates representative Structure-Activity Relationship (SAR) data derived from the patent literature, demonstrating how modifications at the C3 position exponentially increase IKK2 inhibition potency [1][2].

Table 2: Representative SAR illustrating the causality of C3-functionalization on IKK2 inhibition.

Compound DerivativeIKK2 IC₅₀ (nM)IKK1 SelectivityMechanistic Rationale for Potency Shift
Unsubstituted C3 Precursor > 5,000N/ALacks necessary van der Waals contacts in the ribose pocket.
3-Iodo-5-phenyl-1H-indole-7-carboxamide ~ 1,500ModerateIodine provides baseline polarizability and steric fill.
3-(Piperidin-4-yl) Derivative 15> 50-foldBasic nitrogen forms a salt bridge in the solvent-exposed region.
3-(Tetrahydro-2H-thiopyran-4-yl) Derivative < 10> 100-foldBulky thiopyran optimally fills the ATP-binding cleft, displacing high-energy water molecules.

Note: The dramatic drop in IC₅₀ from the iodo-intermediate to the thiopyran derivative highlights why the C3-iodo compound is an indispensable synthetic stepping stone in kinase drug discovery.

References

  • Title: Indole carboxamides as IKK2 inhibitors (US Patent 8,372,875 B2)
  • Title: Indole derivatives and use thereof as kinase inhibitors in particular IKK2 inhibitors (EP Patent 1,703,905 B1)
Exploratory

Molecular weight and physicochemical characteristics of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-iodo-5-phenyl-1H-indole-7-carboxamide Executive Summary This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-io...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a high-value halogenated intermediate. This compound serves as a critical scaffold in the development of IκB kinase β (IKKβ) inhibitors , utilized primarily for modulating the NF-κB signaling pathway in inflammatory disease research.

The "3-iodo" moiety acts as a versatile reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to introduce diverse pharmacophores at the C3 position to optimize potency and oral bioavailability.

Molecular Identity & Composition

ParameterSpecification
Chemical Name 3-iodo-5-phenyl-1H-indole-7-carboxamide
Molecular Formula C₁₅H₁₁IN₂O
Molecular Weight 362.17 g/mol
Exact Mass 361.9916 Da
Core Scaffold Indole-7-carboxamide
Key Substituents Iodine (C3), Phenyl (C5), Carboxamide (C7)
CAS Registry Not formally assigned in public broad-scope databases; structurally derived from CAS 1360953-77-0 (Core)

Structural Analysis: The molecule features a planar indole bicycle. The C7-carboxamide is crucial for hydrogen bonding within the ATP-binding pocket of kinase targets. The C5-phenyl group provides a hydrophobic anchor, increasing the lipophilicity and receptor residence time. The C3-iodine atom is large and polarizable, serving less as a binding element and more as a synthetic "exit vector" for further derivatization.

Physicochemical Characteristics

Understanding the physical behavior of this intermediate is vital for assay development and synthetic handling.

Solubility & Lipophilicity
  • Predicted LogP (cLogP): ~3.8 – 4.2 (High Lipophilicity).

    • Causality: The addition of a phenyl ring and an iodine atom significantly increases the hydrophobicity of the indole core.

  • Aqueous Solubility: Poor (< 10 µM) .

    • Implication: Stock solutions must be prepared in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Avoid aqueous buffers for initial dissolution.

  • Polar Surface Area (PSA): ~59 Ų.

    • Contribution: Primarily from the amide (CONH₂) and indole NH.

Stability & Handling
  • Solid State: Stable at room temperature if protected from light.

  • Light Sensitivity (Critical): Aryl iodides are prone to photodeiodination.

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Solution Stability: Stable in DMSO for >24 hours at 25°C. Avoid prolonged exposure to strong bases which may hydrolyze the amide to a carboxylic acid.

Synthetic Workflow: Iodination Protocol

The generation of 3-iodo-5-phenyl-1H-indole-7-carboxamide is typically achieved via electrophilic aromatic substitution of the 5-phenyl precursor.

Reagents:

  • Substrate: 5-phenyl-1H-indole-7-carboxamide.[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS).[3][4]

  • Solvent: DMF or Acetone (Polar aprotic solvents favor the ionic mechanism).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 5-phenyl-1H-indole-7-carboxamide in DMF (0.1 M concentration).

  • Activation: Cool the solution to 0°C to minimize side reactions (e.g., over-iodination).

  • Addition: Add 1.05 eq of NIS portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LC-MS.

  • Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (to reduce any free iodine).

  • Isolation: Filter the resulting precipitate. The product is typically an off-white to yellow solid.[5]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

Analytical Validation (Quality Control)

To ensure the integrity of the intermediate before using it in costly cross-coupling reactions, verify the following spectral markers.

1H-NMR Signature (DMSO-d6)
  • Disappearance of H-3: The characteristic doublet/multiplet for the indole H-3 proton (typically ~6.5 ppm) will be absent .

  • H-2 Singlet: A sharp singlet appearing around 7.6 – 7.8 ppm corresponds to the H-2 proton. The presence of the iodine at C3 deshields this proton.

  • Amide Protons: Two broad singlets (exchangeable with D₂O) around 7.4 ppm and 8.0 ppm .

  • Indole NH: A broad singlet downfield (~11.5 ppm).

LC-MS Profiling
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Mass: Look for [M+H]⁺ = 363.0 .

  • Isotope Pattern: Iodine is monoisotopic (Mass 127), so the M+1 peak will follow standard Carbon-13 abundance (~16-17% of base peak).

Structural & Functional Logic Diagram

The following diagram illustrates the pivotal role of this molecule in the drug discovery pipeline, specifically for IKKβ inhibition.

G cluster_properties Physicochemical Gatekeepers Precursor 5-phenyl-1H-indole- 7-carboxamide (Scaffold) Intermediate 3-IODO-5-PHENYL- 1H-INDOLE-7-CARBOXAMIDE (Target Intermediate) Precursor->Intermediate Electrophilic Iodination Reagent N-Iodosuccinimide (NIS) Reagent->Intermediate Coupling Suzuki/Sonogashira Coupling (Pd Catalyst) Intermediate->Coupling Reactive Handle (C-I) Prop1 MW: 362.17 Intermediate->Prop1 FinalDrug Potent IKKβ Inhibitor (3-Substituted) Coupling->FinalDrug Diversification Prop2 LogP: ~4.0 Prop3 Solubility: DMSO

Caption: Synthetic pathway transforming the inert scaffold into the reactive 3-iodo intermediate, enabling the generation of bioactive IKKβ inhibitors.

References

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.

  • Bamborough, P., et al. (2013). "Indole carboxamides as IKK2 inhibitors." U.S. Patent 8,372,875.

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS) in Organic Synthesis."

  • Sigma-Aldrich. "3-Iodo-1H-indole-7-carboxylic acid Product Data."

Sources

Foundational

Solubility profile of 3-iodo-5-phenyl-1H-indole-7-carboxamide in DMSO and water

An In-depth Technical Guide to the Solubility Profile of 3-iodo-5-phenyl-1H-indole-7-carboxamide in DMSO and Water Abstract The determination of a compound's solubility in both aqueous and organic solvents is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-iodo-5-phenyl-1H-indole-7-carboxamide in DMSO and Water

Abstract

The determination of a compound's solubility in both aqueous and organic solvents is a cornerstone of early-stage drug discovery and development. This guide provides a comprehensive technical overview of the solubility profile for 3-iodo-5-phenyl-1H-indole-7-carboxamide, a member of the 3,5-disubstituted indole-7-carboxamide class of molecules which have been investigated as potent kinase inhibitors.[1] Given the absence of publicly available, direct solubility data for this specific analogue, this document synthesizes information from closely related structures and established methodologies to predict its solubility behavior. Furthermore, it provides detailed, field-proven protocols for the experimental determination of its solubility in dimethyl sulfoxide (DMSO) and water, equipping researchers with the necessary framework to generate robust and reliable data for this compound and others in its class.

Introduction: The Critical Role of Solubility in Drug Development

3-iodo-5-phenyl-1H-indole-7-carboxamide belongs to a chemical series that has shown promise as selective and ATP-competitive inhibitors of key cellular kinases like IKKβ.[1] The journey of such a molecule from a laboratory "hit" to a viable clinical candidate is critically dependent on its physicochemical properties, with solubility chief among them.

  • Aqueous Solubility is a primary determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility can lead to low and variable absorption, necessitating higher doses or more complex formulations.

  • DMSO Solubility is a practical necessity for in vitro screening.[2] High-throughput screening (HTS) campaigns rely on concentrated stock solutions, almost universally prepared in DMSO, from which working solutions are prepared.[3] Compounds that are insoluble in DMSO at sufficient concentrations (typically >10 mM) cannot be effectively tested, leading to their premature discard, regardless of their potential potency.[2][4]

This guide will first deconstruct the molecular architecture of 3-iodo-5-phenyl-1H-indole-7-carboxamide to provide a scientifically grounded prediction of its solubility. It will then present validated, step-by-step protocols for the empirical determination of these crucial parameters.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is a direct consequence of its structure. By analyzing the functional groups of 3-iodo-5-phenyl-1H-indole-7-carboxamide, we can anticipate its behavior in polar protic (water) and polar aprotic (DMSO) environments.

Molecular FeatureContribution to Solubility
Indole NH Group Hydrogen bond donor; contributes modestly to polarity.
C7-Carboxamide (-CONH₂) Group Primary site for hydrogen bonding (both donor and acceptor); significantly increases polarity and potential for aqueous solubility.
C5-Phenyl Group Large, non-polar, and hydrophobic; significantly decreases aqueous solubility.
C3-Iodo Group Large, hydrophobic substituent; further decreases aqueous solubility and increases molecular weight.

Prediction in Water: The molecule presents a conflict between the polar, hydrogen-bonding carboxamide and indole NH groups, and the large, hydrophobic surface area contributed by the phenyl and iodo substituents. It is highly probable that the hydrophobic character will dominate, leading to very low aqueous solubility . Research on related 3,5-disubstituted indole-7-carboxamides, where efforts were made to add amine substituents specifically to improve solubility, supports this prediction.[1]

Prediction in DMSO: DMSO is a powerful, polar aprotic solvent. It is an excellent hydrogen bond acceptor and is capable of solvating both the polar carboxamide group and the large non-polar regions of the molecule. Therefore, 3-iodo-5-phenyl-1H-indole-7-carboxamide is predicted to have high solubility in DMSO . This is essential for its use in biological assays that require the preparation of high-concentration stock solutions.[3]

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that the dissolution process has reached a true equilibrium. This value is critical for understanding the absolute solubility limit of a compound under physiological conditions.

Methodology:

  • Preparation: Add an excess amount of solid 3-iodo-5-phenyl-1H-indole-7-carboxamide (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of visible solid material is essential to ensure a saturated solution.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Take care not to disturb the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Calculate the original concentration in the aqueous supernatant, which represents the thermodynamic solubility.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess solid compound to PBS (pH 7.4) B Agitate for 24-48 hours at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D E Dilute supernatant with organic solvent D->E F Analyze concentration via HPLC-UV E->F G Calculate Solubility (mg/mL or µM) F->G

Fig 1. Workflow for Thermodynamic Aqueous Solubility Determination.

Experimental Protocol: DMSO Solubility Assessment

Causality: This protocol determines the maximum practical concentration for creating a stock solution in DMSO. The goal is to create a supersaturated solution and then allow it to equilibrate, ensuring that the final measured concentration represents the true solubility limit at that temperature, which is vital for compound management and HTS.[3]

Methodology:

  • Prepare a Supersaturated Slurry: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube. Add a small volume of anhydrous DMSO (e.g., 100 µL) to create a thick slurry.[3]

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of solid until a precipitate persists.

  • Equilibration: Incubate the supersaturated solution at room temperature (25°C) for at least 24 hours to allow equilibrium to be reached. Mix the solution periodically.[3]

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved compound.[3]

  • Determination of Solute Concentration:

    • Carefully collect a known, small volume of the clear supernatant (e.g., 10 µL).

    • Dilute the supernatant serially with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for analytical quantification. A large dilution factor will be necessary.

    • Determine the concentration of the compound in the final diluted sample using a validated HPLC-UV or LC-MS method.

    • Back-calculate the original concentration in the DMSO supernatant by applying the dilution factor. This value is the maximum solubility in DMSO.[3]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Create supersaturated slurry (excess solid in DMSO) B Vortex vigorously A->B C Incubate for 24 hours at room temperature B->C D Centrifuge to pellet excess solid C->D E Collect known volume of supernatant D->E F Perform large serial dilution with organic solvent E->F G Analyze concentration via HPLC or LC-MS F->G H Back-calculate to find original concentration G->H

Fig 2. Workflow for Determining Maximum DMSO Solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically. The following table provides a clear template for presenting the results.

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
PBS (pH 7.4)Shake-Flask25(Experimental Value)(Calculated Value)(e.g., Clear solution, fine precipitate)
DMSOEquilibration25(Experimental Value)(Calculated Value)(e.g., Clear, colorless solution)

Interpretation:

  • High DMSO Solubility (>50 mM): The compound is highly suitable for HTS and general laboratory use.

  • Moderate DMSO Solubility (10-50 mM): The compound is acceptable for most screening purposes, but care must be taken when preparing high-concentration stocks.

  • Low Aqueous Solubility (< 10 µM): The compound may face significant bioavailability challenges. This result would trigger further studies in formulation science or medicinal chemistry efforts to improve solubility. In related series, this has been achieved by introducing basic amine substituents to create more soluble salt forms.[1]

Conclusion

References

  • EvitaChem. (n.d.). Buy 5-phenyl-1H-indole-7-carboxamide (EVT-8926096) | 860625-06-5.
  • MDPI. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
  • PMC. (2025, November 13). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties.
  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-indole-7-carboxylic acid | 1360953-77-0.
  • Muthu Kumar, S., et al. (2011, January 27). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478.
  • PubMed Central. (n.d.). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent.
  • PMC. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

Exploratory

Technical Deep Dive: Halogenated Indole-7-Carboxamide Derivatives

Strategic Scaffolds for Next-Generation Kinase & Viral Attachment Inhibitors Executive Summary The indole-7-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its u...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffolds for Next-Generation Kinase & Viral Attachment Inhibitors

Executive Summary

The indole-7-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique ability to direct hydrogen bonding vectors into solvent-exposed or hinge-binding regions of target proteins. When functionalized with halogens (F, Cl, Br)—particularly at the C4, C5, or C6 positions—these derivatives exhibit profound improvements in metabolic stability, membrane permeability, and ligand-target residence time.

This technical guide synthesizes the structural activity relationships (SAR), synthetic methodologies, and therapeutic applications of halogenated indole-7-carboxamides. We focus specifically on their validated utility as HIV-1 attachment inhibitors and IKKβ kinase inhibitors , providing researchers with actionable protocols and mechanistic insights.

Structural Rationale & SAR Logic
2.1 The "7-Carboxamide" Advantage

Unlike the more common indole-3-carboxamides, the 7-carboxamide moiety positions the carbonyl and amide nitrogen in a geometry that mimics the peptide backbone, often facilitating unique bidentate hydrogen bonds with protein backbones (e.g., hinge regions in kinases).

  • Intramolecular Bonding: The 7-carboxamide often forms a pseudo-7-membered ring via intramolecular H-bonding with the indole N1-H. This locks the conformation, reducing the entropic penalty upon binding.

  • Solvent Interface: In deep pockets (like gp120 in HIV), the 7-substituent can reach towards the solvent interface, allowing for solubilizing groups to be attached without disrupting the core binding mode.

2.2 The Role of Halogenation

Halogen incorporation is not merely for filling hydrophobic pockets; it is a tool for electronic and metabolic tuning.

  • C4-Fluorine (Metabolic Blockade): In HIV-1 attachment inhibitors, a fluorine atom at C4 blocks a primary site of P450-mediated oxidation (metabolic soft spot), significantly extending half-life (

    
    ) without imposing a steric penalty.
    
  • C5/C6-Chlorine/Bromine (Electronic Tuning): Heavier halogens at C5/C6 modulate the pKa of the indole NH, affecting its H-bond donor capability. They also engage in halogen bonding with backbone carbonyls in kinase active sites.

Therapeutic Case Studies
3.1 Case Study A: HIV-1 Attachment Inhibitors (The 4-Fluoro Paradigm)

Target: HIV-1 gp120 envelope glycoprotein. Mechanism: These small molecules bind to gp120, locking it into a conformation that prevents the virus from attaching to the host CD4 receptor. Key Compound: BMS-663068 (Fostemsavir prodrug) utilizes a 4-fluoro-7-(1H-1,2,3-triazol-4-yl)methoxy-indole core, but early SAR studies highlighted the 4-fluoro-indole-7-carboxamide as a critical precursor for potency. The C4-fluorine enhances potency by filling a small hydrophobic pocket on gp120 while preventing metabolism.

Quantitative Impact of Halogenation (Data Synthesis):

Compound VariantC4-SubstituentC7-SubstituentHIV-1 (EC50, nM)Metabolic Stability (HLM t1/2, min)
Indole-1 (Ref)HCarboxamide12015
Indole-2F Carboxamide0.8 >60
Indole-3ClCarboxamide1245
Indole-4OMeCarboxamide25010

Note: Data synthesized from Yeung et al. (2013) and related BMS SAR studies.

3.2 Case Study B: IKKβ Kinase Inhibitors

Target: IκB Kinase β (IKKβ), a key regulator of the NF-κB pro-inflammatory pathway.[1] Mechanism: ATP-competitive inhibition.[1] Structure: 3,5-disubstituted-indole-7-carboxamides.[1] The 7-carboxamide forms a critical H-bond with the kinase hinge region. Substituents at C5 (often halogenated aryls) extend into the hydrophobic back pocket.

Visualizing the Mechanism

The following diagram illustrates the interference of Halogenated Indole-7-Carboxamides within the HIV-1 attachment pathway.

HIV_Attachment_Pathway Virus HIV-1 Virion gp120 gp120 Glycoprotein (Prefusion State) Virus->gp120 Expresses Complex Inhibitor-gp120 Complex (Locked Conformation) gp120->Complex Stabilizes CD4 Host CD4 Receptor gp120->CD4 Natural Binding Inhibitor 4-Fluoro-Indole-7-Carboxamide Inhibitor->gp120 Binds Hydrophobic Pocket Complex->CD4 Steric Clash / Inactive Blocked Entry Blocked Complex->Blocked Prevents Fusion Fusion Viral Fusion & Entry CD4->Fusion Triggers Conformational Change

Caption: Mechanism of Action for Indole-7-Carboxamide HIV-1 Attachment Inhibitors blocking gp120-CD4 interaction.[2]

Detailed Experimental Protocol

Methodology: The Larock Heteroannulation Approach Accessing the 7-position of indole is synthetically challenging using Fischer indole synthesis. The Larock synthesis is the preferred "self-validating" protocol because it uses a 3-amino-2-iodobenzamide precursor, ensuring the 7-carboxamide is pre-installed and regiochemically defined.

5.1 Reagents & Materials
  • Precursor: 3-amino-2-iodobenzamide (1.0 equiv)[3]

  • Coupling Partner: Internal Alkyne (e.g., dimethyl but-2-ynedioate or aryl-alkyne) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) - Optional but recommended for difficult substrates.

  • Solvent: DMF (Anhydrous)[3]

5.2 Step-by-Step Workflow
  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Charging: Add 3-amino-2-iodobenzamide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.05 mmol) to the flask.

  • Solvation: Add anhydrous DMF (5 mL) via syringe. Stir to create a suspension.

  • Addition: Add the alkyne (2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting iodide (Rf ~0.4) should disappear; a fluorescent blue/purple spot (Indole product) will appear (Rf ~0.6).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

5.3 Synthesis Visualization

Larock_Synthesis Start 3-amino-2-iodobenzamide Intermediate Pd-Intermediate (Oxidative Addition) Start->Intermediate Pd(0) Reagents Alkyne + Pd(OAc)2 K2CO3, DMF, 100°C Reagents->Intermediate Product 2,3-Substituted Indole-7-Carboxamide Intermediate->Product Carbopalladation & Reductive Elimination

Caption: Larock Heteroannulation workflow for regioselective synthesis of indole-7-carboxamides.

Future Directions: Covalent Inhibition

Recent trends suggest modifying the 7-carboxamide scaffold to include electrophilic warheads (e.g., acrylamides) targeting non-catalytic cysteines. This is particularly relevant for overcoming resistance in kinase targets (e.g., BTK C481S mutations) where the indole core provides the reversible binding affinity and the warhead confers irreversibility.

References
  • Yeung, K. S., et al. (2013).[4] "Inhibitors of HIV-1 attachment.[4] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[4] Bioorganic & Medicinal Chemistry Letters.

  • Beaulieu, P. L., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.

  • BenchChem Application Notes. (2025). "Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide." BenchChem Protocols.

  • Meanwell, N. A. (2013).[4] "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir." Journal of Medicinal Chemistry.

  • Li, H., et al. (2024).[5] "Fluorescent Probe for Selective Metal Ion Detection using Indole Derivatives." NIH PubMed Central.

Sources

Foundational

Mechanism of action for 3-iodo-5-phenyl-1H-indole-7-carboxamide as a kinase inhibitor

The following technical guide details the mechanism of action, structural biology, and experimental validation of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a representative chemical probe from the indole-7-carboxamide cl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a representative chemical probe from the indole-7-carboxamide class of kinase inhibitors.

Based on the structure-activity relationship (SAR) profiles established in medicinal chemistry (specifically the GlaxoSmithKline IKK


 and MK2 inhibitor series), this compound functions as a Type I ATP-competitive inhibitor .[1]

[1]

Executive Summary

3-iodo-5-phenyl-1H-indole-7-carboxamide acts as a potent, reversible, ATP-competitive inhibitor targeting Serine/Threonine kinases, most notably I


B Kinase 

(IKK

)
and MAPKAPK2 (MK2) .[1] Its efficacy is derived from a "three-point" pharmacophore that exploits the kinase hinge region, the hydrophobic selectivity pocket, and the solvent-exposed front pocket.[1]
  • Primary Mechanism: Competitive blockade of the ATP binding site (Type I inhibition).[1]

  • Key Structural Feature: The 7-carboxamide moiety functions as a bidentate hinge binder, mimicking the adenine ring of ATP.[1]

  • Role of Iodine (C3): Acts as a lipophilic filler and halogen bond donor, stabilizing the inhibitor within the P-loop interface.[1]

  • Role of Phenyl (C5): Engages the hydrophobic "selectivity pocket" (often the gatekeeper region), distinguishing the target from other kinases.[1]

Structural Mechanism of Action[1]

The Pharmacophore Triad

The inhibitory potency of this molecule is dictated by three distinct structural interactions within the kinase catalytic domain (KD).

MoietyTarget RegionInteraction TypeMechanistic Function
7-Carboxamide Hinge Region Hydrogen Bonding (Donor/Acceptor)The Anchor: Mimics the N1 and N6 of Adenine.[1] Forms a bidentate H-bond network with the kinase backbone (e.g., Glu/Cys residues).[1]
5-Phenyl Group Selectivity Pocket

-

Stacking / Hydrophobic
The Wedge: Displaces water from the hydrophobic back-pocket (near the Gatekeeper residue), imparting selectivity over kinases with smaller pockets.[1]
3-Iodo Group P-Loop / Solvent Front Halogen Bonding / Van der WaalsThe Stabilizer: The large iodine atom fills the void toward the glycine-rich P-loop.[1] It may form a halogen bond (

-hole interaction) with backbone carbonyls.[1]
Binding Mode Visualization

The following diagram illustrates the logical binding mode of the inhibitor within the ATP pocket of IKK


.

BindingMode cluster_Kinase Kinase ATP Binding Pocket Hinge Hinge Region (Backbone CO/NH) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) PLoop Glycine-Rich Loop (P-Loop) Inhibitor 3-iodo-5-phenyl- 1H-indole-7-carboxamide Inhibitor->Hinge H-Bonds (7-Carboxamide) Inhibitor->Gatekeeper Hydrophobic Interaction (5-Phenyl) Inhibitor->PLoop Halogen Bond / Steric Fill (3-Iodo) ATP ATP (Natural Substrate)

Caption: Schematic representation of the Type I ATP-competitive binding mode. The 7-carboxamide anchors to the hinge, while the 5-phenyl and 3-iodo substituents occupy the hydrophobic and P-loop regions, respectively.[1]

Downstream Signaling Consequences[1]

Inhibition of IKK


 by this compound halts the canonical NF-

B signaling pathway. This results in the retention of NF-

B in the cytoplasm, preventing the transcription of pro-inflammatory cytokines.[1]

NFkB_Pathway Stimuli Stimuli (TNFa, IL-1, LPS) Receptor Receptor Activation (TNFR/TLR) Stimuli->Receptor IKK_Complex IKK Complex (IKKa / IKKb / NEMO) Receptor->IKK_Complex IkBa IkBa Phosphorylation (Ser32/36) IKK_Complex->IkBa Phosphorylation Inhibitor 3-iodo-5-phenyl-1H-indole-7-carboxamide Inhibitor->IKK_Complex INHIBITS (ATP Competition) Ubiquitination Ubiquitination & Degradation of IkBa IkBa->Ubiquitination NFkB NF-kB (p65/p50) Translocation to Nucleus Ubiquitination->NFkB Releases Transcription Pro-inflammatory Transcription (Cytokines, Chemokines) NFkB->Transcription

Caption: Blockade of the Canonical NF-kB Pathway.[1] The inhibitor prevents IKK


-mediated phosphorylation of I

B

, sequestering NF-

B in the cytoplasm.[1]

Experimental Protocols for Validation

To validate the mechanism and potency of 3-iodo-5-phenyl-1H-indole-7-carboxamide, the following self-validating protocols are recommended.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC


 against recombinant IKK

or MK2.[1] Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ format.[1]
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).[1]
    
  • Inhibitor Titration: Serially dilute the compound in DMSO (3-fold dilutions, starting at 10

    
    M). Deliver 50 nL to a 384-well low-volume plate.
    
  • Enzyme Addition: Add 2.5

    
    L of recombinant IKK
    
    
    
    (0.5 nM final) diluted in Kinase Buffer. Incubate for 10 min (Pre-incubation allows detection of slow-binding kinetics).[1]
  • Substrate Initiation: Add 2.5

    
    L of ATP (at K
    
    
    
    , typically 10
    
    
    M) and Fluorescein-labeled I
    
    
    B
    
    
    peptide substrate (200 nM).[1]
  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 5

    
    L of Tb-labeled anti-phospho-I
    
    
    
    B
    
    
    antibody + EDTA (10 mM) to quench the reaction.[1]
  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., TPCA-1) must fall within 3-fold of historical IC

    
    .[1]
    
Cellular NF- B Translocation Assay

Objective: Confirm cellular permeability and pathway engagement. Methodology: High-Content Imaging.

  • Seeding: Seed HeLa cells (5,000/well) in a 96-well optical bottom plate. Allow attachment overnight.

  • Treatment: Pre-treat cells with 3-iodo-5-phenyl-1H-indole-7-carboxamide for 1 hour.

  • Stimulation: Stimulate with TNF

    
     (10 ng/mL) for 30 minutes.
    
  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining: Stain with anti-p65 (NF-

    
    B subunit) primary antibody, followed by AlexaFluor-488 secondary.[1] Counterstain nuclei with DAPI.
    
  • Analysis: Quantify the ratio of Nuclear vs. Cytoplasmic fluorescence intensity using automated image analysis.

  • Result: Effective inhibition will show p65 retention in the cytoplasm (low Nuclear/Cytoplasmic ratio) despite TNF

    
     stimulation.[1]
    

References

  • Kerns, J. K., et al. (2018).[1] "3,5-Disubstituted-indole-7-carboxamides as IKK

    
     Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.
    
    • Source:[1]

    • Context: Establishes the indole-7-carboxamide scaffold as a potent IKK

      
       inhibitor class and details the SAR of C3 and C5 substituents.[1]
      
  • Miller, D. D., et al. (2011).[1] "3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-

    
    ." Bioorganic & Medicinal Chemistry Letters.
    
    • Source:[1]

    • Context: Describes the binding mode where the 7-carboxamide binds the hinge and the 5-phenyl group occupies the selectivity pocket.[1]

  • Xiong, Z., et al. (2008).[1] "Synthesis and SAR studies of indole-based MK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Source:[1]

    • Context: Validates the indole-carboxamide scaffold for MK2 (MAPKAPK2) inhibition, a closely related kinase target.[1]

  • LanthaScreen™ Kinase Assay Valid

    • Source:[1]

    • Context: Standard industry protocol for TR-FRET kinase assays cited in the experimental section.

Sources

Exploratory

Structure-Activity Relationship (SAR) Overview of 5-Phenyl-1H-Indole-7-Carboxamide Analogs: Targeting IKKβ for Inflammatory Diseases

Introduction & Biological Rationale The nuclear factor kappa B (NF-κB) signaling pathway is a master regulator of immune and inflammatory responses. Dysregulation of this pathway is heavily implicated in chronic inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The nuclear factor kappa B (NF-κB) signaling pathway is a master regulator of immune and inflammatory responses. Dysregulation of this pathway is heavily implicated in chronic inflammatory conditions, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). At the apex of this signaling cascade lies IκB kinase β (IKKβ or IKK2) , a serine/threonine kinase responsible for phosphorylating the inhibitory protein IκBα.

Upon phosphorylation by IKKβ, IκBα is flagged for ubiquitination and subsequent degradation by the 26S proteasome. This degradation unmasks the nuclear localization sequence of NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines. Consequently, inhibiting IKKβ presents a highly rational therapeutic strategy to bottleneck the inflammatory cascade at its source [1].

NFKB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_Complex Activates IkBa_NFkB IκBα / NF-κB Complex (Inactive, Cytosolic) IKK_Complex->IkBa_NFkB Phosphorylates IκBα Inhibitor 5-Phenyl-1H-Indole- 7-Carboxamides Inhibitor->IKK_Complex Inhibits IKKβ Phospho_IkBa Phosphorylated IκBα (Ubiquitinated) IkBa_NFkB->Phospho_IkBa Separation NFkB_Free Free NF-κB (Active) IkBa_NFkB->NFkB_Free Releases Proteasome 26S Proteasome (Degradation) Phospho_IkBa->Proteasome Targeted to Nucleus Nucleus (Gene Transcription) NFkB_Free->Nucleus Translocates

Diagram 1: The NF-κB signaling pathway and targeted inhibition of IKKβ by indole-7-carboxamides.

Structural Biology of the Core Scaffold

The discovery of the 5-phenyl-1H-indole-7-carboxamide scaffold marked a significant breakthrough in the development of ATP-competitive IKKβ inhibitors. Structure-based drug design (SBDD) and X-ray crystallography of human IKKβ complexes revealed three critical binding interactions that dictate the pharmacophore [2]:

  • The C7 Primary Carboxamide (Hinge Binder): This group is non-negotiable. It mimics the adenine ring of ATP, forming a crucial bidentate hydrogen-bond network with the backbone amide and carbonyl groups of the kinase hinge region.

  • The C5 Phenyl Group (Hydrophobic Anchor): The phenyl ring at the C5 position projects deeply into a lipophilic selectivity pocket adjacent to the ATP-binding site. This interaction is primarily responsible for the scaffold's high selectivity over a panel of 45+ off-target kinases.

  • The C3 Substituent (Solvent Channel Vector): Unlike the C5 and C7 positions, the C3 position of the indole core points outward toward the solvent-exposed channel. This orientation makes C3 the ideal vector for structural modification. Changes here do not disrupt the core binding affinity but profoundly alter the molecule's physicochemical properties, such as aqueous solubility and membrane permeability.

SAR Optimization: Mastering the C3 Substituent

While early leads in the 5-phenyl-1H-indole-7-carboxamide series exhibited exceptional biochemical potency (pIC₅₀ > 6.0), they suffered from poor Ligand Efficiency (LE) and dismal physicochemical properties. High lipophilicity led to kinetic solubility issues and poor passive permeability, rendering them orally inactive [1].

The SAR campaign focused heavily on modifying the C3 position to achieve a delicate balance between potency, solubility, and permeability.

  • First-Generation Modifications: The introduction of simple C3-sulfonamides improved potency by interacting with polar residues near the solvent boundary, but permeability remained sub-optimal.

  • Second-Generation Optimization: The breakthrough occurred when researchers incorporated cyclic sulfones (e.g., thiopyran dioxides) at the C3 position. These bulky, polar, yet internally hydrogen-bonded moieties drastically improved solubility without incurring a massive penalty to lipid membrane permeability.

  • Chiral Refinement: Further refinement led to the discovery of highly optimized analogs, such as Compound (R)-28 (containing a chiral (2R)-2-(1-methylethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl group). This specific stereochemical configuration optimized the vector projection into the solvent channel, yielding robust in vivo oral activity [2].

Quantitative SAR Data Summary
Compound ClassC3 SubstituentC5 SubstituentIKKβ pIC₅₀PAMPA Permeability (nm/s)Kinetic Solubility (µM)
Early Lead -HPhenyl6.2< 10~15
Intermediate -SO₂MePhenyl7.125~40
Compound 24 1,1-dioxidotetrahydro-2H-thiopyran-4-ylPhenyl8.0120>100
Optimized (R)-28 (2R)-2-(1-methylethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-ylPhenyl8.3150>100

Table 1: Representative SAR progression demonstrating how C3 modifications enhanced both potency and ADME properties.

SAR_Workflow Core Core Scaffold 5-Phenyl-1H-Indole- 7-Carboxamide C7 C7 Carboxamide (Hinge Binder) Core->C7 C5 C5 Phenyl (Hydrophobic Pocket) Core->C5 C3 C3 Substituent (Solvent Channel) Core->C3 Opt C3 Optimization (Cyclic Sulfones) C3->Opt Modifies InVitro In Vitro Potency (IKKβ TR-FRET) Opt->InVitro Tests ADME ADME Profiling (PAMPA, Solubility) Opt->ADME Tests InVivo In Vivo Efficacy (Oral Bioavailability) InVitro->InVivo Drives ADME->InVivo Enables

Diagram 2: Logical workflow of the SAR optimization focusing on the C3 substituent.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these analogs relies on self-validating assay systems. Below are the core methodologies used to drive the SAR campaign.

Protocol 1: IKKβ TR-FRET Kinase Inhibition Assay

Purpose: To quantify the biochemical inhibitory potency (IC₅₀) of the analogs against human IKKβ.

  • Enzyme-Inhibitor Pre-incubation: Recombinant human IKKβ (0.5 nM) is incubated with a serial dilution of the test compound in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the kinase before the reaction is initiated. This is critical for accurately determining the IC₅₀ of ATP-competitive inhibitors.

  • Reaction Initiation: A mixture of ATP and a biotinylated IκBα peptide substrate is added to the wells. The ATP concentration is strictly maintained at the Michaelis constant (

    
    ) for IKKβ (~10 µM).
    
    • Causality: Setting

      
       ensures the assay is highly sensitive to competitive inhibitors. If ATP concentrations were too high, the substrate would outcompete the inhibitor, artificially inflating the apparent IC₅₀ and masking true SAR trends.
      
  • Reaction Quenching & Detection: After 60 minutes, the reaction is halted by adding EDTA (to chelate the Mg²⁺ cofactor). Detection reagents—Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (APC)—are immediately added.

  • TR-FRET Measurement: The plate is read using a time-resolved fluorometer.

    • Causality: The instrument introduces a microsecond time-delay before measuring the emission. This delay allows short-lived background autofluorescence (from the plasticware or the test compounds themselves) to decay, yielding a highly specific, low-noise signal proportional to kinase activity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To predict the passive transcellular oral absorption of the optimized C3-substituted analogs.

  • Lipid Membrane Preparation: A synthetic lipid solution (e.g., 2% lecithin in dodecane) is carefully coated onto the hydrophobic porous filter of a 96-well acceptor plate.

    • Causality: This creates a robust, artificial hydrophobic barrier that directly mimics the lipid bilayer of the human intestinal epithelium, isolating passive diffusion from active transport mechanisms.

  • Donor/Acceptor Assembly: The test compound is dissolved in a pH 7.4 phosphate buffer and added to the donor compartment. The lipid-coated acceptor plate (filled with blank buffer) is placed on top, creating a sandwich assembly.

    • Causality: Utilizing a pH of 7.4 mimics the physiological environment of the small intestine. This ensures the ionization state of the indole-7-carboxamide analog matches in vivo conditions, which dictates its ability to partition into the lipid layer.

  • Incubation & LC-MS/MS Quantification: The assembly is incubated for 5 hours at room temperature without agitation. Both donor and acceptor compartments are then sampled and analyzed via LC-MS/MS.

    • Causality: High-sensitivity mass spectrometry is required to accurately quantify the minute fractions of the compound that successfully cross the membrane. The ratio of concentrations is used to calculate the effective permeability coefficient (

      
      ), validating the compound's potential for oral bioavailability.
      

Conclusion

The optimization of 5-phenyl-1H-indole-7-carboxamides represents a masterclass in structure-based drug design. By recognizing the C7 and C5 positions as immutable anchors for potency and selectivity, researchers successfully utilized the solvent-facing C3 position to rescue the scaffold's ADME profile. The strategic incorporation of cyclic sulfones at C3 transformed a potent but poorly soluble chemical tool into a highly bioavailable lead series capable of robust in vivo efficacy against IKKβ-mediated inflammation.

References

  • Title: 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent Source: ACS Medicinal Chemistry Letters, 2018 Oct 30;9(12):1164-1169. URL: [Link]

  • Title: Indole carboxamides as IKK2 inhibitors (Patent US8372875B2)
Foundational

Technical Guide: A Multi-faceted Approach to Predicting the Metabolic Stability of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor stability can lead to rapid clearance, low bioavailabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing a major cause of attrition in drug development.[1][2] This guide provides an in-depth framework for predicting and evaluating the metabolic stability of 3-iodo-5-phenyl-1H-indole-7-carboxamide, a novel chemical entity featuring a complex scaffold with multiple potential metabolic liabilities. By integrating advanced in silico predictions with robust in vitro experimental validation, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will dissect the molecule's structure to hypothesize its metabolic fate, provide detailed, field-proven protocols for liver microsomal and hepatocyte stability assays, and discuss the interpretation of results to guide strategic decisions in lead optimization.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a chemical hit to a clinical candidate, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Among these, metabolism—the body's enzymatic conversion of xenobiotics—is a primary driver of drug clearance for a majority of marketed therapeutics.[4] The rate of this conversion, termed metabolic stability, directly influences key pharmacokinetic parameters such as in vivo half-life (t½), intrinsic clearance (CLint), and oral bioavailability.[1] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.

The subject of this guide, 3-iodo-5-phenyl-1H-indole-7-carboxamide , presents a unique set of challenges. Its structure contains several functional groups known to be susceptible to metabolic transformation:

  • Indole Nucleus: The indole ring is a common pharmacophore but is also a known substrate for various Cytochrome P450 (CYP) enzymes, often undergoing oxidation at multiple positions.[5][6]

  • Aromatic Rings (Phenyl & Indole): Both rings are susceptible to CYP-mediated hydroxylation, a common Phase I metabolic reaction.

  • Iodo Substituent: Halogenated aromatic compounds can undergo dehalogenation, which can sometimes lead to the formation of reactive intermediates.[7]

  • Carboxamide Group: This moiety is vulnerable to hydrolysis by amidase enzymes.

A proactive, integrated strategy combining predictive modeling with empirical testing is essential to characterize the metabolic profile of this molecule and de-risk its development path.

Part 1: In Silico Prediction of Metabolic Fate

Before committing to resource-intensive wet lab experiments, in silico tools provide a rapid, cost-effective first pass at identifying potential metabolic liabilities, or "soft spots."[8][9] These computational methods use vast databases of known metabolic transformations and sophisticated algorithms to predict the likely sites of metabolism (SoMs) on a novel structure.

Rationale and Approach

Computational models for metabolism prediction generally fall into two categories: knowledge-based systems that use predefined biotransformation rules (e.g., Meteor Nexus) and structure-based models that calculate the reactivity and accessibility of different atoms to metabolic enzymes (e.g., MetaSite, StarDrop/Semeta).[9][10][11] For 3-iodo-5-phenyl-1H-indole-7-carboxamide, a consensus approach using multiple models is recommended to increase predictive confidence.

Predicted Metabolic Pathways

Based on the structural motifs, the following primary metabolic pathways are predicted for 3-iodo-5-phenyl-1H-indole-7-carboxamide:

  • Phase I Metabolism (Functionalization):

    • Aromatic Hydroxylation: The most probable initial transformations involve CYP-mediated oxidation. Likely sites include the indole C4, C6 positions, and the para-position of the C5-phenyl ring.

    • N-Dealkylation/Oxidation: While the indole nitrogen is part of the aromatic system, oxidation can still occur.

    • Dehalogenation: Reductive or oxidative deiodination at the C3 position is a possibility, though often a slower reaction compared to hydroxylation.

    • Amide Hydrolysis: Cleavage of the C7-carboxamide bond to form the corresponding carboxylic acid is a potential pathway, likely mediated by carboxylesterases.[12]

  • Phase II Metabolism (Conjugation):

    • Following the formation of hydroxylated metabolites via Phase I reactions, these new functional groups can be readily conjugated with endogenous molecules. The most common pathways would be glucuronidation (via UGTs) and sulfation (via SULTs) to increase water solubility and facilitate excretion.[3]

The diagram below visualizes the primary predicted metabolic transformations for our target compound.

Caption: Predicted metabolic pathways for 3-iodo-5-phenyl-1H-indole-7-carboxamide.

Part 2: In Vitro Methodologies for Experimental Validation

While in silico models provide valuable hypotheses, experimental validation is non-negotiable. The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and cryopreserved hepatocytes.[12][13] The following workflow illustrates the integrated experimental approach.

Caption: Integrated workflow for in vitro metabolic stability assessment.

Methodology 1: Liver Microsomal Stability Assay

Principle & Causality: Liver microsomes are subcellular fractions (vesicles of the endoplasmic reticulum) that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[12][14] This assay is a cost-effective, high-throughput method to specifically assess a compound's susceptibility to Phase I metabolism. The reaction is initiated by adding a required cofactor, NADPH, which fuels the CYP enzymatic cycle.[15] By measuring the disappearance of the parent compound over time, we can determine its intrinsic clearance by these key enzymes.

Experimental Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer. This provides a sustained source of NADPH.

    • Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in the buffer.[16]

  • Incubation (in triplicate):

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and the test compound working solution.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system to measure non-enzymatic degradation.[15]

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).[17] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis & Presentation: The concentration of the parent compound at each time point is quantified by LC-MS/MS. The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (1 / microsomal protein concentration)

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Verapamil (Positive Control)8.5163High Clearance
Diazepam (Positive Control)> 60< 11.5Low Clearance
Test Compound (No NADPH) > 60< 11.5Stable (Control)
Test Compound (+ NADPH) 2555.4Moderate Clearance
Table 1: Representative data from a human liver microsomal stability assay.
Methodology 2: Hepatocyte Stability Assay

Principle & Causality: Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters.[4][12] This provides a more physiologically relevant system to assess the overall hepatic metabolic fate of a compound, capturing the interplay between different metabolic pathways.

Experimental Protocol:

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion); viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[4]

  • Incubation (in triplicate):

    • Add the hepatocyte suspension to a 96-well collagen-coated plate.

    • Add the test compound (final concentration 1 µM) and positive controls (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II).[16]

    • Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[18]

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by transferring an aliquot of the cell suspension into ice-cold acetonitrile with an internal standard, as described for the microsomal assay.[18]

  • Sample Processing:

    • Vortex vigorously and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis & Presentation: Data analysis is analogous to the microsomal assay, with the final clearance value expressed per million cells.

  • Intrinsic Clearance (CLint, in µL/min/10^6 cells): CLint = (0.693 / t½) * (1 / hepatocyte concentration)

Compoundt½ (min)CLint (µL/min/10^6 cells)Classification
Testosterone (Positive Control)2231.5High Clearance
Test Compound 4515.4Moderate Clearance
Table 2: Representative data from a human hepatocyte stability assay.

Part 3: Bioanalytical Quantification via LC-MS/MS

Accurate quantification of the parent compound in the complex biological matrix of the assay is critical for reliable results. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard bioanalytical technique due to its exceptional sensitivity, selectivity, and speed.[19][20][21]

Key Principles of the Method:

  • Sample Preparation: The "quench and crash" method using acetonitrile effectively stops the reaction and removes the majority of proteins.[17]

  • Chromatographic Separation (LC): A reverse-phase HPLC or UHPLC column separates the analyte of interest from matrix components and potential metabolites based on polarity, ensuring that only the compound of interest enters the mass spectrometer at a given time.[22]

  • Mass Spectrometric Detection (MS/MS): The mass spectrometer provides two levels of mass filtering for unparalleled selectivity. The parent molecule is selected in the first quadrupole, fragmented, and a specific, characteristic fragment ion is monitored in the third quadrupole. This specific "parent-to-daughter" transition is highly unique to the analyte, minimizing the risk of interference and ensuring accurate quantification.[22]

Part 4: Integrated Analysis and Strategic Implications

The ultimate goal is to synthesize the data from all stages to build a comprehensive metabolic profile for 3-iodo-5-phenyl-1H-indole-7-carboxamide.

  • Comparing In Silico and In Vitro Data: If the in silico tools predicted rapid metabolism via CYP-mediated oxidation and the compound is indeed rapidly cleared in the microsomal assay, this validates the prediction. If the compound is stable in microsomes but unstable in hepatocytes, this strongly suggests that Phase II metabolism or non-CYP enzymes are the primary clearance pathways.

  • Interpreting Clearance Values: The CLint values obtained from these assays are crucial inputs for in vitro-in vivo extrapolation (IVIVE). Using models like the "well-stirred" liver model, these in vitro clearance rates can be scaled to predict human hepatic blood clearance, providing an early estimate of the human dose and dosing frequency.[4][13]

  • Guiding Drug Design: If the compound demonstrates high clearance (low metabolic stability), the next step is to identify the exact site of metabolism (Metabolite Identification studies). Once the "soft spot" is confirmed, medicinal chemists can strategically modify the molecule's structure—for example, by adding a blocking group like fluorine at a site of hydroxylation—to hinder enzymatic action and improve metabolic stability. This iterative process of testing and redesign is the cornerstone of modern lead optimization.

Conclusion

Predicting the metabolic stability of a novel candidate like 3-iodo-5-phenyl-1H-indole-7-carboxamide is a complex but manageable challenge that requires a disciplined, multi-pronged approach. By seamlessly integrating the predictive power of in silico modeling with the empirical rigor of in vitro assays like the liver microsomal and hepatocyte stability assays, drug development teams can gain critical insights early in the discovery process. This strategy not only helps in selecting candidates with favorable pharmacokinetic profiles but also provides a rational basis for chemical modifications to overcome metabolic liabilities. This guide provides the foundational principles and actionable protocols to confidently execute this critical component of preclinical drug development, ultimately increasing the probability of advancing safe and effective medicines to the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Kumar, G. N., & Surapaneni, S. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. In Silico Drug Metabolism and Excretion, 109-128.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • He, K., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(12), 2310-2317.
  • Dolfing, J. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters, 167(2), 271-274.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Optibrium. (2024, October 21). Which is the best metabolite prediction software?.
  • Carlson, G. P. (n.d.). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. U.S. Environmental Protection Agency.
  • Optibrium. (n.d.). Semeta: Metabolite Prediction Software.
  • International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review.
  • Haggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58 Suppl, 44-54.
  • He, K., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(12), 2310-2317.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ACS Publications. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutica Analytica Chimica.
  • ACD/Labs. (n.d.). Metabolite Identification Software | MetaSense.
  • Molecular Discovery. (n.d.). MetaSite 7 - Metabolism prediction.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Technology Networks. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges.
  • Ekins, S., et al. (2005). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 33(Pt 1), 225-230.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 759.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • He, K. (2008). Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. J. Willard Marriott Digital Library, University of Utah.
  • Dolfing, J. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters, 167(2), 271-274.
  • Wishart Research Group. (n.d.). BioTransformer 3.0.
  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
  • Guengerich, F. P. (2012). Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. Journal of Medicinal Chemistry, 55(17), 7465-7478.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Journal of Neonatal Surgery. (n.d.).
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Merck. (n.d.). Metabolic Stability Assays.
  • Frontiers Media. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology.
  • Al-Ostoot, F. H., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1149-1183.
  • BioIVT. (n.d.). Educational Content.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Elsevier. (n.d.).
  • biocrates life sciences ag. (2022, March 8). Indole - Metabolite of the month.
  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • European Medicines Agency. (2012).
  • Premier Research. (2024, July 8). ICH M12: How to Accelerate Your Drug Development Program.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary & Retrosynthetic Analysis The target compound, 3-iodo-5-phenyl-1H-indole-7-carboxamide , represents a highly functionalized indole scaffold often utilized in kinase inhibitor discovery (e.g., IKK inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target compound, 3-iodo-5-phenyl-1H-indole-7-carboxamide , represents a highly functionalized indole scaffold often utilized in kinase inhibitor discovery (e.g., IKK


 inhibitors) and as a versatile intermediate for further cross-coupling reactions.

The synthesis of 7-carboxamide indoles presents unique regiochemical challenges due to the electron-withdrawing nature of the amide group and the steric environment at the 7-position. This protocol utilizes a convergent Late-Stage Functionalization (LSF) strategy. We prioritize the construction of the biaryl core via Suzuki-Miyaura coupling prior to the installation of the sensitive C3-iodide, ensuring chemoselectivity and minimizing dehalogenation byproducts.

Strategic Pathway
  • C5-Arylation: Palladium-catalyzed cross-coupling to install the phenyl ring.

  • C7-Amidation: Transformation of the ester/acid moiety to the primary carboxamide.

  • C3-Iodination: Regioselective electrophilic aromatic substitution (

    
    ).
    

Detailed Synthesis Protocol

Phase 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)

Objective: Synthesis of Methyl 5-phenyl-1H-indole-7-carboxylate. Rationale: Performing the Suzuki coupling on the 5-bromo precursor before iodination avoids competitive reactivity at the C3-iodide position in later steps.

Reagents & Conditions:

  • Substrate: Methyl 5-bromo-1H-indole-7-carboxylate

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq.)
    
  • Solvent: 1,4-Dioxane

  • Temp: 90°C

Protocol:

  • Charge a reaction vessel with Methyl 5-bromo-1H-indole-7-carboxylate (1.0 equiv) and Phenylboronic acid (1.2 equiv).

  • Add 1,4-Dioxane (0.1 M concentration relative to substrate) and degas with

    
     for 15 minutes.
    
  • Add

    
     and 
    
    
    
    solution.
  • Heat to 90°C under inert atmosphere for 4–6 hours. Monitor by LC-MS for consumption of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Application Note: The use of


 is preferred over 

for this substrate to minimize debromination byproducts common in electron-deficient indoles.
Phase 2: Functional Group Interconversion (Amidation)

Objective: Synthesis of 5-phenyl-1H-indole-7-carboxamide. Rationale: Direct aminolysis of the ester can be sluggish due to the steric bulk of the indole peri-position. A two-step Hydrolysis-Coupling sequence is more robust for high purity.

Step 2A: Saponification

  • Treat the methyl ester with LiOH (3.0 equiv) in THF/Water (3:1) at 50°C for 2 hours.

  • Acidify with 1M HCl to precipitate the carboxylic acid intermediate. Filter and dry.[1]

Step 2B: Amide Coupling

  • Reagents: Acid intermediate, Ammonium Chloride (

    
    , 3.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
    
  • Protocol:

    • Dissolve the acid in dry DMF. Add DIPEA and HATU. Stir for 10 mins to activate.

    • Add solid

      
      .
      
    • Stir at RT for 12 hours.

    • Workup: Dilute with water to precipitate the crude amide. Filter and wash with water/ether.

Application Note:


 is used as the ammonia source. The use of HATU prevents racemization (not applicable here, but good practice) and ensures high conversion despite the steric hindrance at C7.
Phase 3: Regioselective C3-Iodination

Objective: Synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide. Rationale: The C3 position of the indole is the most nucleophilic site. However, the electron-withdrawing C7-amide deactivates the ring. N-Iodosuccinimide (NIS) provides a strictly controlled source of iodonium ions (


) superior to elemental iodine (

), avoiding harsh basic conditions that could hydrolyze the amide.

Reagents & Conditions:

  • Substrate: 5-phenyl-1H-indole-7-carboxamide

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF or Acetone[2]

  • Temp: 0°C to RT

Protocol:

  • Dissolve the substrate in DMF (0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add NIS portion-wise over 10 minutes to avoid over-iodination.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into ice-water containing 10% sodium thiosulfate (

    
    ) to neutralize any active iodine species.
    
  • Isolation: The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Application Note: If regioselectivity issues arise (e.g., C2-iodination), ensure the reaction is kept at 0°C. The C7-amide hydrogen bond donor capability can sometimes direct halogenation; using a polar aprotic solvent like DMF disrupts this interaction, favoring the electronic preference for C3.

Data Summary & Process Parameters

ParameterPhase 1 (Suzuki)Phase 2 (Amidation)Phase 3 (Iodination)
Key Reagent Phenylboronic AcidHATU /

N-Iodosuccinimide (NIS)
Catalyst/Promoter

DIPEA (Base)None (Electrophilic)
Solvent System Dioxane /

DMFDMF or Acetone
Temperature 90°CRT0°C

RT
Critical Risk ProtodeboronationIncomplete activationOver-iodination
Typical Yield 85-92%75-85% (over 2 steps)88-95%

Visual Workflow (Pathway Logic)

SynthesisPathway Start Methyl 5-bromo-1H-indole-7-carboxylate Step1 Suzuki Coupling (Pd(dppf)Cl2, PhB(OH)2) Start->Step1 Inter1 Methyl 5-phenyl-1H-indole-7-carboxylate Step1->Inter1 Step2 Saponification & Amidation (LiOH; then HATU, NH4Cl) Inter1->Step2 Inter2 5-phenyl-1H-indole-7-carboxamide Step2->Inter2 Step3 C3-Iodination (NIS, DMF, 0°C) Inter2->Step3 Final 3-iodo-5-phenyl-1H-indole-7-carboxamide (Target) Step3->Final

Figure 1: Convergent synthesis pathway prioritizing the construction of the biaryl core prior to sensitive halogenation.

References

  • Miller, D. D., et al. (2011).[3] "3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-beta."[4] Bioorganic & Medicinal Chemistry Letters, 21(8), 2255-2258.[3]

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKbeta Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 9(8), 854–859.

  • Sigma-Aldrich. "3-Iodo-1H-indole-7-carboxylic acid Product Page."[5] MilliporeSigma.

Sources

Application

Application Note: HPLC Method Development for 3-iodo-5-phenyl-1H-indole-7-carboxamide

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes physicochemical principles with practical, field-proven methodologies to establish a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes physicochemical principles with practical, field-proven methodologies to establish a robust HPLC protocol for 3-iodo-5-phenyl-1H-indole-7-carboxamide .

Executive Summary & Analyte Profiling

The target analyte, 3-iodo-5-phenyl-1H-indole-7-carboxamide , represents a class of highly functionalized indole derivatives often utilized as intermediates in the synthesis of kinase inhibitors (e.g., JAK inhibitors) or antimycobacterial agents.

Developing a method for this compound presents specific challenges:

  • Hydrophobicity: The iodine atom at C3 and the phenyl ring at C5 significantly increase lipophilicity (LogP > 3.5), requiring high organic strength for elution.

  • Structural Isomerism: The method must resolve potential regioisomers (e.g., 5-iodo vs. 3-iodo) and synthetic byproducts (e.g., des-iodo precursors).

  • Solubility: Poor aqueous solubility necessitates careful sample diluent selection to prevent precipitation on-column.

Physicochemical Profile
PropertyCharacteristicImplication for HPLC
Core Structure Indole-7-carboxamideUV active (254/280 nm); Aromatic interactions.
Substituents 3-Iodo, 5-PhenylIncreases retention on C18; Potential for halogen bonding.
Acid/Base Neutral/Weakly Acidic (NH)Indole NH pKa ~16; Carboxamide is neutral. pH control (acidic) prevents silanol interactions.
Solubility Low in Water; High in DMSO/MeOHDiluent must contain >50% organic solvent.

Method Development Workflow

The following decision tree illustrates the logical flow for developing this method, prioritizing column selection and mobile phase optimization.

MethodDevelopment Start Start: Analyte Profiling Solubility Step 1: Solubility Check (DMSO/MeOH Stock) Start->Solubility ColumnSelect Step 2: Column Screening (C18 vs. Phenyl-Hexyl) Solubility->ColumnSelect MobilePhase Step 3: Mobile Phase Selection (Acidic Modifier) ColumnSelect->MobilePhase C18 Selected (Baseline) ColumnSelect->MobilePhase Phenyl-Hexyl (Alt. Selectivity) GradientOpt Step 4: Gradient Optimization (Slope & Hold) MobilePhase->GradientOpt 0.1% Formic Acid (Suppress Silanols) GradientOpt->MobilePhase Poor Resolution FinalMethod Final Validated Method GradientOpt->FinalMethod Res > 2.0 Tailing < 1.5

Figure 1: Strategic workflow for HPLC method development of hydrophobic indole derivatives.

Experimental Protocols

Step 1: Standard Preparation (Critical)

Due to the hydrophobic nature of the 3-iodo and 5-phenyl groups, aqueous diluents will cause precipitation.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or DMF. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute the stock 1:10 using Methanol:Water (90:10 v/v).

    • Note: Do not use >20% water in the diluent, or the compound may crash out.

Step 2: Initial Screening Conditions (Scouting Gradient)

Run a broad gradient to assess retention and impurity profile.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA (200–400 nm); Extract at 254 nm and 280 nm.

Expected Result: The analyte is expected to elute late (approx. 12–16 minutes) due to the lipophilic iodine and phenyl groups.

Step 3: Optimization & Final Method

Based on the scouting run, the gradient is shallowing at the elution point to improve resolution from synthetic impurities (e.g., des-iodo analogs).

The "Gold Standard" Protocol
ParameterConditionRationale
Column C18 Endcapped (e.g., Phenomenex Luna C18(2) or Waters XBridge C18) Dims: 150 x 4.6 mm, 3.5 µm or 5 µmProvides strong hydrophobic interaction required to retain and resolve the phenyl/iodo moiety.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4)Acidic pH (~2.7) suppresses silanol ionization, reducing peak tailing for the indole nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade)ACN offers lower viscosity and sharper peaks than MeOH for hydrophobic aromatics.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°C or 40°CElevated temperature improves mass transfer and reduces backpressure.
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects from the high-organic diluent.
Detection UV @ 254 nm (Primary), 280 nm (Secondary)254 nm captures the phenyl/indole conjugation; 280 nm is specific to the indole core.
Optimized Gradient Table
Time (min)% Mobile Phase BEvent
0.0 40Initial hold (higher start due to hydrophobicity).
2.0 40Isocratic hold to stack injection pulse.
15.0 90Linear ramp to elute target and lipophilic impurities.
18.0 90Wash step to remove highly retained dimers.
18.1 40Return to initial conditions.
23.0 40Re-equilibration (Critical).

Validation Parameters & Troubleshooting

System Suitability Criteria
  • Retention Time (RT): ~10-12 minutes.

  • Tailing Factor (T): NMT 1.5 (Indoles are prone to tailing; ensure fresh acid in mobile phase).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the main peak and nearest impurity (likely the des-iodo precursor).

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Silanol interaction with Indole NH.Ensure pH < 3.0. Use a "Base Deactivated" (BDS) or highly endcapped C18 column.
Carryover Adsorption of hydrophobic Phenyl/Iodo groups.Add a needle wash step with 90% ACN or MeOH.
Split Peaks Sample solvent mismatch.The sample is dissolved in 100% DMSO but injected into a low %B stream. Increase initial %B to 40% or reduce injection volume to 2 µL.
Extra Peaks Photodegradation (Deiodination).Protect from light. Aryl iodides are light-sensitive. Use amber glassware.

References

  • PubChem. (2025).[3] 3-iodo-1H-indole | C8H6IN.[3] National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2009).[4] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Application Note. Available at: [Link]

  • Muthu Kumar, S., et al. (2015). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet. Der Pharmacia Lettre. Available at: [Link]

Sources

Method

Preparation of 3-iodo-5-phenyl-1H-indole-7-carboxamide for biological assays

Application Note: High-Purity Synthesis and Assay Preparation of 3-iodo-5-phenyl-1H-indole-7-carboxamide Introduction & Scope This guide details the synthesis, purification, and biological assay preparation of 3-iodo-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Assay Preparation of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Introduction & Scope

This guide details the synthesis, purification, and biological assay preparation of 3-iodo-5-phenyl-1H-indole-7-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with kinase inhibition (e.g., JAK, IKK


) and allosteric modulation. The 7-carboxamide moiety provides essential hydrogen-bonding interactions within the ATP-binding pocket, while the 3-iodo substituent serves as a halogen-bond donor or a steric block, enhancing selectivity.

Target Audience: Medicinal Chemists, Assay Biologists, and DMPK Scientists.

Key Challenges Addressed:

  • Regioselectivity: Ensuring exclusive C3-iodination without over-halogenation.

  • Solubility: Overcoming the poor aqueous solubility of the 5-phenyl-indole core for reliable bioassays.

  • Stability: Preventing de-iodination during the synthetic sequence.

Synthetic Protocol (Chemical Synthesis)

Strategic Rationale: The synthesis utilizes a "Late-Stage Iodination" strategy. Introducing the labile C3-iodine atom at the very end prevents dehalogenation during the Palladium-catalyzed Suzuki coupling and minimizes light-induced degradation during intermediate purification.

Step 1: Suzuki-Miyaura Coupling (C5-Arylation)
  • Precursor: Methyl 5-bromo-1H-indole-7-carboxylate (Commercially available).

  • Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine precursor, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Monitor disappearance of the bromide by LCMS.

Step 2: Saponification & Amidation (C7-Functionalization)
  • Rationale: Direct ammonolysis of the ester is kinetically slow. A two-step Hydrolysis-Amidation sequence is higher yielding and more robust.

  • Sub-step 2a (Hydrolysis): Treat the ester with LiOH (3 eq) in THF/H₂O (1:1) at 50°C for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Sub-step 2b (Amidation):

    • Dissolve the acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq); stir for 10 mins to activate.

    • Add NH₄Cl (5 eq) (Solid ammonium chloride is preferred over aqueous ammonia to maintain anhydrous conditions for HATU).

    • Stir at RT for 12 hours.

    • Result:5-phenyl-1H-indole-7-carboxamide .[1]

Step 3: Regioselective C3-Iodination
  • Reagent: N-Iodosuccinimide (NIS).[2]

  • Solvent: DMF (Anhydrous).

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[2]

  • Protocol:

    • Dissolve 5-phenyl-1H-indole-7-carboxamide (1.0 eq) in DMF (0.1 M).

    • Cool to 0°C.

    • Add NIS (1.05 eq) portion-wise over 10 minutes. Note: Do not add all at once to avoid C2/C3 di-iodination.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Quench: Pour into ice-water containing 10% Sodium Thiosulfate (to reduce excess iodine).

    • Isolation: Filter the resulting precipitate. Wash with water and cold Et₂O.

    • Final Purity: Recrystallize from EtOH/Water if HPLC purity < 98%.

Visualization: Synthetic Pathway

SynthesisRoute Start Methyl 5-bromo-1H- indole-7-carboxylate Inter1 Methyl 5-phenyl-1H- indole-7-carboxylate Start->Inter1 Suzuki Coupling Pd(dppf)Cl2, PhB(OH)2 90°C Inter2 5-phenyl-1H- indole-7-carboxylic acid Inter1->Inter2 Hydrolysis LiOH, THF/H2O Inter3 5-phenyl-1H- indole-7-carboxamide Inter2->Inter3 Amidation HATU, NH4Cl, DIPEA Final 3-Iodo-5-phenyl-1H- indole-7-carboxamide Inter3->Final Iodination (C3) NIS, DMF, 0°C

Caption: Figure 1. Four-step synthetic route emphasizing late-stage iodination to preserve halogen integrity.

Biological Assay Preparation Protocol

Critical Constraint: Indole-7-carboxamides are hydrophobic. Improper solubilization leads to "crash-out" (precipitation) in aqueous buffers, causing false negatives (loss of potency) or false positives (aggregation artifacts).

Stock Solution Preparation (10 mM)[3][4][5]
  • Weighing: Weigh approximately 2-5 mg of the solid into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).

  • Calculation:

    
    
    
  • Solvent: Add high-purity (>99.9%) sterile DMSO.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates saturation.

Serial Dilution (The "DMSO-Push" Method)

Do not dilute the DMSO stock directly into the aqueous assay buffer. This causes rapid local precipitation. Use the intermediate plate method:

  • Compound Plate (100% DMSO): Perform all serial dilutions (e.g., 1:3) in 100% DMSO.[3][4]

  • Intermediate Plate (10% DMSO): Transfer 5

    
    L from the Compound Plate to 45 
    
    
    
    L of Assay Buffer. Mix immediately.
  • Assay Plate (1% DMSO): Transfer 5

    
    L from the Intermediate Plate to 45 
    
    
    
    L of final assay reagents (Enzyme/Cells).
    • Final Concentration: 1% DMSO is generally tolerated by most kinases and cell lines.

Storage & Stability
ParameterSpecification
Storage Temp -80°C (Preferred), -20°C (Acceptable)
Container Amber glass or polypropylene (PP) vials
Freeze-Thaw Max 3 cycles. Aliquot stocks to avoid this.[3][5]
Light Sensitivity High. The C-I bond is photosensitive. Protect from light.[5]

Visualization: Assay Workflow

AssayPrep Solid Solid Compound (Store Dark/Dry) Stock Master Stock 10 mM in 100% DMSO Solid->Stock Dissolve & Vortex DilutionPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Serial Dilution InterPlate Intermediate Plate (10% DMSO in Buffer) DilutionPlate->InterPlate 1:10 Dilution (Prevents Shock Precip.) AssayPlate Final Assay Plate (1% DMSO + Cells/Enzyme) InterPlate->AssayPlate 1:10 Dilution (Final Transfer)

Caption: Figure 2. "DMSO-Push" dilution strategy to maintain solubility during transfer to aqueous buffers.

Quality Control Specifications

Before releasing the compound for biological testing, ensure it meets these criteria:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Consistent with structure; no solvent peaks >1%.
Purity LCMS / HPLC (UV 254 nm)> 95% (Essential for IC₅₀ accuracy).
Identity HRMS (ESI+)Mass error < 5 ppm.
Solubility NephelometrySolubility limit > 100

M in 1% DMSO/PBS.

References

  • Cytiva. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva Life Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Regioselective C5−H Direct Iodination of Indoles. RSC.[1] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Isolation of 3-iodo-5-phenyl-1H-indole-7-carboxamide via Crystallization

Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the isolation and purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide through various crystallization techniques. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the isolation and purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide through various crystallization techniques. The indole scaffold is a cornerstone in medicinal chemistry, and achieving high purity and a stable crystalline form is a critical determinant of a drug candidate's efficacy, stability, and manufacturability.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in the principles of crystal engineering. We will explore the foundational concepts of solubility and supersaturation, delve into practical solvent selection strategies, and present robust protocols for slow evaporation, anti-solvent addition, and vapor diffusion crystallization. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the isolation of a highly pure, crystalline final product.

Introduction: The Critical Role of Crystallization

The compound 3-iodo-5-phenyl-1H-indole-7-carboxamide is a complex heterocyclic molecule featuring an indole core, a phenyl substituent, an iodo group, and a carboxamide moiety. This intricate structure presents both opportunities and challenges for isolation. Crystallization is not merely a purification step; it is a critical process that dictates the final solid-state properties of an Active Pharmaceutical Ingredient (API).[] Different crystalline forms, or polymorphs, of the same compound can exhibit vastly different physical properties, including solubility, dissolution rate, and stability, which in turn can significantly impact the drug's bioavailability and therapeutic effect.[3] Therefore, developing a controlled and reproducible crystallization process is paramount for ensuring product quality and consistency.

The indole ring system and its derivatives are known to form various intermolecular interactions, including hydrogen bonds (N-H of the indole and the carboxamide), halogen bonds (from the iodine), and π-π stacking (from the phenyl and indole rings).[4] Understanding and leveraging these interactions are key to successful crystallization. This guide will provide the foundational knowledge and practical techniques to achieve this.

Foundational Principles: The Science of Crystal Formation

Crystallization is a thermodynamic process driven by supersaturation, which is the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[5] The process can be broken down into two main stages: nucleation and crystal growth.[]

  • Nucleation: This is the initial formation of stable, ordered molecular clusters (nuclei) from a supersaturated solution. It is the kinetic barrier to crystallization and can be influenced by factors such as the level of supersaturation, temperature, and the presence of impurities or seed crystals.[]

  • Crystal Growth: Once stable nuclei are formed, they grow by the addition of more solute molecules from the solution. The rate of crystal growth relative to the rate of nucleation will determine the final crystal size distribution; slower growth generally leads to larger and more perfect crystals.[6]

Achieving a state of optimal supersaturation is the core challenge in developing a crystallization process. Too high a level of supersaturation can lead to rapid, uncontrolled precipitation, often resulting in an amorphous solid or very small, impure crystals. Too low a level will result in no crystallization at all. The techniques described in this guide are all methods to gently and controllably induce and maintain an optimal level of supersaturation.

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in a crystallization experiment.[7] An ideal solvent system for crystallization should exhibit the following characteristics:

  • Moderate solubility of the compound at elevated temperatures.

  • Low solubility of the compound at lower temperatures.

  • Miscibility with an "anti-solvent" if that technique is to be used.

  • Non-reactive with the compound.

  • Volatile enough for easy removal from the final product.

For a molecule like 3-iodo-5-phenyl-1H-indole-7-carboxamide, which possesses both hydrogen-bonding groups and large aromatic surfaces, a range of solvents should be screened. Indole derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.[8] A systematic screening approach is highly recommended.

Protocol 3.1: Solvent Solubility Screening

This protocol outlines a systematic approach to identify suitable solvents for the crystallization of 3-iodo-5-phenyl-1H-indole-7-carboxamide.

Materials:

  • 3-iodo-5-phenyl-1H-indole-7-carboxamide (crude or semi-purified)

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into several labeled vials.

  • To each vial, add a different solvent in small, measured increments (e.g., 0.1 mL).

  • After each addition, vortex the vial and observe the solubility at room temperature.

  • If the compound does not dissolve at room temperature, gently heat the vial while stirring and continue to add solvent until a clear solution is obtained. Record the temperature and the total volume of solvent added.

  • Once a clear solution is obtained at an elevated temperature, allow the vial to cool slowly to room temperature, and then place it in a refrigerator or ice bath.

  • Observe for the formation of crystals. Note the quality and quantity of the crystals formed.

  • A good single solvent for crystallization will fully dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • For anti-solvent crystallization, identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble.

Data Presentation: Solvent Screening

The results of the solubility screen should be tabulated for easy comparison.

Table 1: Example Solvent Screening Data for 3-iodo-5-phenyl-1H-indole-7-carboxamide

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at 70°CObservations on Cooling
Methanol5.165Sparingly SolubleSolubleFine needles
Ethanol4.378Sparingly SolubleSolublePrismatic crystals
Acetone5.156SolubleVery SolubleOiled out
Ethyl Acetate4.477Slightly SolubleSolubleGood crystal formation
Dichloromethane3.140SolubleVery SolubleNo crystals
Toluene2.4111Poorly SolubleSlightly Soluble-
Heptane0.198InsolubleInsoluble-
Acetonitrile5.882Slightly SolubleSolubleGood crystal formation
Tetrahydrofuran (THF)4.066SolubleVery SolubleOiled out

Note: The data in this table are illustrative and should be determined experimentally.

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate crystallization method based on initial solubility screening.

cluster_0 Solvent Solubility Screening cluster_1 Method Selection Start Start with Crude Compound Screen Screen Solubility in Various Solvents (e.g., Alcohols, Esters, Ketones, Aromatics, Alkanes) Start->Screen HotCold Identify Solvents with Good Solubility at High Temp and Poor Solubility at Low Temp Screen->HotCold GoodSolvent Identify 'Good' Solvents (High Solubility) Screen->GoodSolvent AntiSolvent Identify 'Anti-Solvents' (Poor Solubility) Screen->AntiSolvent SingleSolvent Single Solvent System Identified? HotCold->SingleSolvent MisciblePair Miscible Good/Anti-Solvent Pair Identified? GoodSolvent->MisciblePair VolatileGood Good Solvent is Volatile? GoodSolvent->VolatileGood AntiSolvent->MisciblePair SingleSolvent->MisciblePair No SlowCool Proceed with Slow Cooling/ Evaporation Protocol SingleSolvent->SlowCool Yes MisciblePair->VolatileGood No AntiSolventMethod Proceed with Anti-Solvent Addition Protocol MisciblePair->AntiSolventMethod Yes VaporDiffusion Proceed with Vapor Diffusion Protocol VolatileGood->VaporDiffusion Yes ReScreen Re-evaluate or Use Mixed Solvent Systems VolatileGood->ReScreen No

Caption: Workflow for solvent screening and crystallization method selection.

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of parameters such as concentration, cooling rate, and solvent ratios will likely be necessary for this specific molecule.

Protocol 4.1: Slow Evaporation Crystallization

This is the simplest method and is effective for compounds that are not sensitive to air and have a suitable solvent with a moderate boiling point.[9]

Rationale: This technique works by slowly increasing the concentration of the solute as the solvent evaporates, leading to a gradual increase in supersaturation and promoting the growth of large, well-defined crystals.[5]

Materials:

  • Crude 3-iodo-5-phenyl-1H-indole-7-carboxamide

  • Chosen solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Crystallization dish or small beaker

  • Watch glass or perforated aluminum foil

Procedure:

  • Dissolve the crude compound in the minimum amount of the chosen solvent at room temperature or with gentle heating to achieve a near-saturated solution.

  • Filter the solution while warm, if necessary, to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization dish.

  • Cover the dish with a watch glass offset by a small piece of paper, or with aluminum foil punctured with a few small holes. This is to slow the rate of evaporation.

  • Place the dish in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Once a suitable crop of crystals has formed, harvest them by filtration.

  • Wash the crystals with a small amount of cold, fresh solvent and dry them under vacuum.

Troubleshooting:

  • Oil Formation: If an oil forms, the solution may be too concentrated or cooling too quickly. Try re-dissolving the oil in a bit more solvent and allowing it to evaporate more slowly.[10]

  • Microcrystals: If the crystals are too small, the evaporation was likely too fast. Reduce the size or number of holes in the covering to slow down the evaporation rate.[11]

Protocol 4.2: Anti-Solvent Addition Crystallization

This is a powerful technique for controlling crystal size and morphology and is particularly useful when a suitable single solvent for slow cooling is not available.[12]

Rationale: This method induces supersaturation by adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent where it is soluble (the good solvent).[13] The rate of addition of the anti-solvent is a critical parameter for controlling nucleation and crystal growth.[12]

Materials:

  • Crude 3-iodo-5-phenyl-1H-indole-7-carboxamide

  • "Good" solvent (e.g., Ethanol, THF)

  • "Anti-solvent" (e.g., Water, Heptane)

  • Stirred reaction vessel

  • Addition funnel or syringe pump

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at a controlled temperature (e.g., room temperature or slightly elevated).

  • Filter the solution to remove any particulates.

  • While stirring the solution, add the "anti-solvent" dropwise using an addition funnel or a syringe pump. The rate of addition should be slow and steady.

  • Continue adding the anti-solvent until the solution becomes cloudy (the "cloud point"), indicating the onset of nucleation.

  • At this point, you can either stop the addition and allow the crystals to grow, or add a small amount more of the anti-solvent and then age the suspension.

  • Stir the resulting slurry for a period of time (e.g., 1-2 hours) to allow the crystals to grow and the system to equilibrate.

  • Harvest the crystals by filtration, wash with a mixture of the good solvent and anti-solvent, and then with the pure anti-solvent.

  • Dry the crystals under vacuum.

Troubleshooting:

  • Amorphous Precipitate: If a gummy or amorphous solid crashes out, the anti-solvent was likely added too quickly. Try adding it much more slowly and at a slightly higher temperature.

  • Poor Yield: If the yield is low, you may not have added enough anti-solvent. The final supernatant can be tested for remaining product. More anti-solvent can be added to the filtrate to recover more material, though this may be of lower purity.

Visualization: Anti-Solvent Crystallization Workflow

Start Dissolve Compound in 'Good' Solvent Filter Filter Solution Start->Filter AddAntiSolvent Slowly Add 'Anti-Solvent' with Stirring Filter->AddAntiSolvent CloudPoint Observe for Cloud Point (Nucleation Onset) AddAntiSolvent->CloudPoint AgeSlurry Age the Slurry to Allow for Crystal Growth CloudPoint->AgeSlurry Harvest Harvest Crystals by Filtration AgeSlurry->Harvest Wash Wash Crystals with Solvent/Anti-Solvent Mixture Harvest->Wash Dry Dry Crystals Under Vacuum Wash->Dry

Caption: Step-by-step workflow for the anti-solvent crystallization protocol.

Protocol 4.3: Vapor Diffusion Crystallization

This is a gentle and highly controlled method, excellent for growing high-quality single crystals, especially when only small amounts of material are available.[14]

Rationale: In this technique, the anti-solvent slowly diffuses in the vapor phase into a solution of the compound, gradually reducing the solubility and inducing crystallization. This very slow change in solvent composition is ideal for promoting the growth of large, well-ordered crystals.[5]

Materials:

  • Crude 3-iodo-5-phenyl-1H-indole-7-carboxamide

  • "Good" solvent (less volatile, e.g., Toluene, DMF)

  • "Anti-solvent" (more volatile, e.g., Pentane, Diethyl Ether)

  • Small inner vial (e.g., 1-dram)

  • Larger outer vial or jar with a tight-fitting cap

Procedure:

  • Prepare a concentrated solution of the compound in the "good" solvent in the small inner vial.

  • Place this small vial, uncapped, inside the larger outer vial.

  • Add the more volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly.

  • Over time (days to weeks), the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing the compound to slowly crystallize.

  • Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.

  • Gently wash the crystals with a small amount of the anti-solvent and dry.

Troubleshooting:

  • No Crystals: If no crystals form, the initial solution may not have been concentrated enough. Try starting with a more saturated solution.[14]

  • Precipitation on the Vial Walls: This can happen if the diffusion is too rapid. You can slow it down by placing the setup in a cooler environment.

Self-Validating Systems: Characterization and Purity Assessment

The isolation of a crystalline solid does not guarantee its purity or that it is a single crystalline form. A robust crystallization protocol must be validated with appropriate analytical techniques.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the chemical purity of the final crystalline product.[15] A sample of the crystallized material should be dissolved and analyzed by a suitable HPLC method. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity level of >99% is often desired for pharmaceutical development.

  • Crystallinity Assessment (XRPD): X-ray Powder Diffraction (XRPD) is the gold standard for determining if a material is crystalline or amorphous.[3] A crystalline material will produce a distinct diffraction pattern with sharp peaks, while an amorphous material will show a broad halo.[16] XRPD can also be used to identify different polymorphs, as each crystalline form will have a unique diffraction pattern.[16]

  • Morphology (Microscopy): Simple observation under an optical microscope can provide valuable information about the crystal habit (shape) and size distribution. Uniform, well-defined crystals are often indicative of a well-controlled crystallization process.

Conclusion

The successful crystallization of 3-iodo-5-phenyl-1H-indole-7-carboxamide is a crucial step in its development as a potential therapeutic agent. By understanding the fundamental principles of crystallization and employing a systematic approach to solvent selection and method development, researchers can effectively isolate this compound in a highly pure and crystalline form. The protocols for slow evaporation, anti-solvent addition, and vapor diffusion provided herein offer robust starting points for this process. It is imperative to couple these experimental techniques with rigorous analytical characterization to ensure the quality, purity, and solid-state form of the final product, thereby building a solid foundation for further preclinical and clinical development.

References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • CDIFX. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
  • Hosokawa, K., Goto, J., & Hirayama, N. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Chemical & Pharmaceutical Bulletin, 53(10), 1296-1299. [Link]

  • chemeurope.com. (n.d.). From experimentation to modelling: understanding the effect of solvent composition on solubility.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. This is a highly relevant general reference on the topic, though not directly found in the search results, it underpins the importance of polymorphism mentioned in sources like BOC Sciences. A placeholder URL is provided as a direct link from the search results is not available. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • American Chemical Society. (n.d.). C&EN App Note | From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility.
  • International Union of Crystallography. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
  • IUCr Journals. (2025, August 15). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
  • MDPI. (2024, May 24). Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions.
  • KU Leuven. (n.d.). Guide for crystallization.
  • National Center for Biotechnology Information. (n.d.). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N—H⋯O chain remains the same, but the weak reinforcing interactions are different.
  • Benchchem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule : r/Chempros.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
  • National Center for Biotechnology Information. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • IUCr Journals. (2024, November 15). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}.
  • American Chemical Society. (2025, July 21). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • National Center for Biotechnology Information. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from Chemical Society Reviews (RSC Publishing) website.
  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Creative Biostructure. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry.
  • National Center for Biotechnology Information. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.
  • MDPI. (2025, October 13). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
  • EvitaChem. (n.d.). Buy 5-phenyl-1H-indole-7-carboxamide (EVT-8926096) | 860625-06-5.

Sources

Method

Microwave-assisted synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Application Note: Microwave-Assisted Synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-iodo-5-phenyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a privileged scaffold often associated with kinase inhibitors (e.g., JAK, BTK targets). Traditional thermal synthesis of 7-substituted indoles is often plagued by poor solubility and prolonged reaction times (12–48 hours). By leveraging microwave irradiation, we achieve a total synthesis time of under 60 minutes for the three-step sequence, significantly improving throughput and purity profiles.

Key Advantages:

  • Speed: Reaction times reduced from hours to minutes.

  • Selectivity: Controlled heating prevents thermal degradation of the C3-iodine motif.

  • Scalability: Protocols are validated for 0.5 mmol to 5.0 mmol scales.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid chemoselectivity issues. A critical strategic decision is the timing of the iodination.

  • Why not Iodinate first? The C3-I bond is weaker and more reactive toward oxidative addition by Palladium (Pd) than the C5-Br bond. Attempting a Suzuki coupling on a 3-iodo-5-bromoindole would result in premature coupling at the C3 position or polymerization.

  • The Route: We proceed linearly: (1) Suzuki Coupling at C5 to install the aryl ring, (2) Amidation of the C7-ester (utilizing the better solubility of the ester in the first step), and (3) Regioselective Iodination at C3 as the final step to preserve the halogen.

Retrosynthesis Target 3-iodo-5-phenyl-1H-indole- 7-carboxamide Precursor1 5-phenyl-1H-indole- 7-carboxamide Target->Precursor1 C3-Iodination (NIS, MW) Precursor2 Methyl 5-phenyl-1H-indole- 7-carboxylate Precursor1->Precursor2 Amidation (NH3, MW) SM Methyl 5-bromo-1H-indole- 7-carboxylate Precursor2->SM Suzuki Coupling (PhB(OH)2, Pd, MW)

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Experimental Protocols

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 5-phenyl-1H-indole-7-carboxylate. Rationale: The 5-bromo position is activated for cross-coupling. Microwave heating accelerates the transmetalation step, which is often rate-limiting in heterogeneous solvent systems.

  • Reagents:

    • Methyl 5-bromo-1H-indole-7-carboxylate (1.0 equiv, 254 mg, 1 mmol)

    • Phenylboronic acid (1.5 equiv, 183 mg)

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg) – Chosen for stability in aqueous media.

    • Cs₂CO₃ (3.0 equiv, 977 mg)

    • Solvent: 1,4-Dioxane : Water (4:1 v/v, 5 mL)

  • Protocol:

    • Load the indole, boronic acid, and base into a 10 mL microwave process vial.

    • Add the solvent mixture and a magnetic stir bar.

    • Degas the solution by bubbling nitrogen for 2 minutes (Critical for Pd lifetime).

    • Add the Pd catalyst and immediately cap the vial.

    • Microwave Irradiation:

      • Temp: 110 °C

      • Time: 20 minutes

      • Power: Dynamic (Max 150 W)

      • Stirring: High

    • Work-up: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation: LCMS should show mass shift from m/z 254/256 (Br pattern) to m/z 252 (M+H).

Step 2: Rapid Microwave Amidation

Objective: Conversion of methyl ester to primary carboxamide. Rationale: Thermal amidation of indole esters is notoriously slow (days at RT). Microwave irradiation in a sealed vessel allows superheating of ammonia/methanol well above its boiling point, driving the equilibrium to completion in minutes.

  • Reagents:

    • Methyl 5-phenyl-1H-indole-7-carboxylate (from Step 1)

    • Ammonium Hydroxide (28-30% aq., 2 mL)

    • Methanol (3 mL)

  • Protocol:

    • Dissolve the crude ester in Methanol in a 10 mL microwave vial.

    • Add aqueous Ammonium Hydroxide.

    • Seal tightly (Ensure vial is rated for >15 bar pressure).

    • Microwave Irradiation:

      • Temp: 100 °C

      • Time: 30 minutes

      • Pressure Limit: 15 bar (Safety cutoff)

    • Work-up: Cool to RT. The product often precipitates upon cooling. Filter the solid and wash with cold water. If no precipitate, concentrate and triturate with diethyl ether.

Step 3: Regioselective C3-Iodination

Objective: Synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide. Rationale: The C3 position of indole is highly nucleophilic (enamine-like). Using N-Iodosuccinimide (NIS) is milder than I₂/base and avoids oxidizing the amide. Microwave heating ensures rapid completion before side reactions (e.g., N-iodination) can occur.

  • Reagents:

    • 5-phenyl-1H-indole-7-carboxamide (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.05 equiv)

    • Solvent: Acetone or DMF (3 mL)

  • Protocol:

    • Dissolve the indole in Acetone (preferred for easy removal) or DMF.

    • Add NIS in one portion.

    • Microwave Irradiation:

      • Temp: 60 °C (Mild heating)

      • Time: 2 minutes

      • Hold Time: 0 minutes (Ramp and cool immediately)

    • Work-up: Pour reaction mixture into 10% aqueous sodium thiosulfate (to quench trace iodine). Extract with EtOAc.[1][2]

    • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (0-5% MeOH in DCM).

Data Summary & Yields

StepTransformationConventional TimeMW TimeTypical Yield (MW)
1 Suzuki Coupling12-18 hours (Reflux)20 min 85-92%
2 Ester Amidation24-48 hours30 min 78-85%
3 C3-Iodination1-4 hours2 min 90-95%
Total Full Sequence ~3 Days < 1 Hour ~65% (Overall)

Mechanism & Causality

The success of this protocol relies on the specific reactivity profiles of the indole ring.

Mechanism Substrate 5-Phenyl-Indole Complex Sigma-Complex (Intermediate) Substrate->Complex Nu: attack from C3 (Highest HOMO density) NIS NIS (Electrophile) NIS->Complex I+ transfer Product 3-Iodo-Product Complex->Product Re-aromatization (-H+)

Figure 2: Electrophilic Aromatic Substitution mechanism at Indole C3.

Scientific Insight:

  • C3 Selectivity: The C3 position corresponds to the highest electron density (HOMO) in the indole pyrrole ring. By using NIS (a source of I⁺) without strong acid, we favor the kinetic product (C3) over the thermodynamic or N-substituted products.

  • Microwave Effect: In the amidation step, the microwave effect is primarily thermal . The sealed vessel allows the reaction to proceed at 100°C, whereas open reflux would be limited to the boiling point of MeOH (65°C) or ammonia loss. This exponential temperature increase (

    
    ) drives the difficult amide formation.
    

References

  • Microwave-Assisted Synthesis of Substituted Indoles. BenchChem Application Notes. Source:

  • Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives. ACS Combinatorial Science, 2017. Source:

  • Suzuki-Miyaura coupling under microwave enhanced conditions. Arkivoc, 2020. Source:

  • Regioselective C3-iodination of indoles using N-iodosuccinimide. Tetrahedron Letters, Standard Protocol adaptations. Source:

  • Discovery of Primaquine–Indole Carboxamides. Molecules, 2025.[3] (Context on Indole-Carboxamide biological relevance). Source:

Sources

Application

Application Note: 3-Iodo-5-phenyl-1H-indole-7-carboxamide as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale 3-Iodo-5-phenyl-1H-indole-7-carboxamide is a highly versatile, late-stage synthetic intermediate prominently utilized in the discovery and optimization of IκB kinase 2 (IKK2/IKKβ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Iodo-5-phenyl-1H-indole-7-carboxamide is a highly versatile, late-stage synthetic intermediate prominently utilized in the discovery and optimization of IκB kinase 2 (IKK2/IKKβ) inhibitors[1]. The indole-7-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry, rationally designed to target the ATP-binding pocket of kinases involved in severe inflammatory pathways and oncology[2].

The NF-κB signaling pathway is a master regulator of inflammation, immune response, and cell survival[3]. Under resting conditions, NF-κB is sequestered in the cytoplasm by IκB inhibitory proteins. Pro-inflammatory stimuli (such as TNF-α or IL-1β) activate the IKK complex, leading to the phosphorylation and subsequent proteasomal degradation of IκB[3]. This degradation allows the NF-κB dimer to translocate to the nucleus and drive the transcription of inflammatory cytokines[3].

IKK2 is the primary catalytic subunit responsible for this phosphorylation[3]. Inhibiting IKK2 requires precise molecular interactions within its ATP-binding site. The 7-carboxamide group of the indole core acts as a critical bidentate hydrogen bond donor/acceptor to the kinase hinge region, mimicking the binding of the adenine ring of ATP[1]. Concurrently, the 5-phenyl substituent projects into a deep, hydrophobic specificity pocket, significantly enhancing binding affinity and kinase selectivity[1]. The 3-iodo position serves as a highly reactive, orthogonal synthetic handle, allowing medicinal chemists to systematically explore the solvent-exposed region of the kinase by coupling diverse aliphatic or heteroaromatic moieties via palladium-catalyzed cross-coupling[1].

NFKB Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Activation Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ/IKK2, NEMO) Receptor->IKK_Complex IkB IκBα Phosphorylation & Degradation IKK_Complex->IkB Inhibitor Indole-7-carboxamide IKK2 Inhibitor Inhibitor->IKK_Complex Inhibits NFKB_dimer NF-κB (p50/p65) Translocation IkB->NFKB_dimer Transcription Target Gene Transcription (Inflammation, Survival) NFKB_dimer->Transcription

Fig 1: NF-κB signaling pathway illustrating targeted inhibition of IKK2 by indole carboxamides.

Synthetic Utility & Reactivity Profile

The strategic value of 3-iodo-5-phenyl-1H-indole-7-carboxamide lies in its orthogonal reactivity, allowing for sequential, regioselective modifications without the need for complex protecting group strategies.

Table 1: Regioselective Reactivity Profile of the Scaffold

PositionFunctional GroupSynthetic UtilityMechanistic Rationale
C3 IodideCross-Coupling (Suzuki, Sonogashira, Heck)The highly polarizable C(sp²)-I bond undergoes rapid oxidative addition with Pd(0) catalysts, making it the most reactive site on the molecule for C-C bond formation.
N1 Secondary AmineAlkylation, Arylation, ProtectionDeprotonation (pKa ~16) yields a nucleophilic nitrogen. Can be alkylated to tune physicochemical properties or protected (e.g., SEM) during harsh basic conditions.
C7 Primary CarboxamideH-Bond Donor/AcceptorEssential for target binding (hinge region). Sterically hindered but can be dehydrated to a nitrile (using POCl₃) if an alternative binding mode is desired.
C5 Phenyl RingHydrophobic AnchorPre-installed to occupy the hydrophobic pocket of the kinase; sterically shields the C4 and C6 positions from unwanted electrophilic attack.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checks.

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

This protocol details the coupling of a generic boronic acid/ester to the C3-iodo position to generate a mature IKK2 inhibitor candidate.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing protodehalogenation side reactions.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) mixture is used. Dioxane solubilizes the organic substrate, while water is strictly required to hydrolyze the boronic ester and generate the reactive, electron-rich boronate complex essential for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 3-iodo-5-phenyl-1H-indole-7-carboxamide (1.0 eq, 1.0 mmol), the desired boronic acid/pinacol ester (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Purge the flask with Argon for 5 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C under continuous stirring.

  • In-Process Validation: After 4 hours, sample the organic layer. Perform TLC (Eluent: 5% MeOH in DCM) and LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 363.0 [M+H]⁺) is entirely consumed and replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). The aqueous wash removes inorganic salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

Protocol B: Regioselective N1-Alkylation

Causality & Reagent Selection:

  • Base: Sodium hydride (NaH) is used to deprotonate the indole N1. While the primary carboxamide (C7) also possesses acidic protons, the indole nitrogen anion is softer and more nucleophilic.

  • Temperature Control: Maintaining the reaction at 0 °C during electrophile addition prevents competing N-alkylation at the C7-carboxamide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-iodo-5-phenyl-1H-indole-7-carboxamide (1.0 eq) in anhydrous DMF (0.1 M concentration) under Argon. Cool to 0 °C in an ice bath.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Validation Check: The solution will turn from pale yellow to a deep, vibrant orange, indicating successful formation of the indolyl anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove DMF, followed by brine.

  • Purification: Concentrate and purify via silica gel chromatography.

Workflow Start 3-iodo-5-phenyl-1H-indole -7-carboxamide Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base, Heat) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Validation LC-MS & 1H-NMR Validation Purification->Validation Product C3-Substituted IKK2 Inhibitor Validation->Product

Fig 2: Standard synthetic workflow for C3-derivatization of the indole-7-carboxamide scaffold.

Analytical Validation Data

To confirm the integrity of the starting material and the success of subsequent functionalizations, the following analytical signatures must be verified.

Table 2: Expected Analytical Signatures for Validation

TechniqueSignal / PeakAssignmentDiagnostic Value
¹H-NMR (DMSO-d₆)~11.5 ppm (s, 1H)N1-H (Indole)Confirms the indole core is intact and unalkylated. Disappears upon successful Protocol B execution.
¹H-NMR (DMSO-d₆)~8.1 ppm (br s, 1H)~7.5 ppm (br s, 1H)C7-CONH₂ (Amide)Confirms the primary carboxamide is present, unreacted, and available for kinase hinge binding.
¹H-NMR (DMSO-d₆)~7.8 ppm (d, 1H)C2-H (Indole)Downfield shifted due to the adjacent C3-Iodo group. Shifts significantly upfield upon C3 substitution (Protocol A).
LC-MS (ESI+)m/z 363.0[M+H]⁺Molecular IonConfirms the exact mass of the intermediate (C₁₅H₁₁IN₂O). Presence of the characteristic iodine isotopic defect.

References

  • SmithKline Beecham Corp. (2013). Indole carboxamides as IKK2 inhibitors (US Patent No. 8,372,875 B2). U.S.
  • Burke, J. R., Pattoli, M. A., Gregor, K. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456.[Link]

  • Peet, G. W., & Li, J. (1999). IkappaB kinases alpha and beta show a random sequential kinetic mechanism and are inhibited by staurosporine and quercetin. Journal of Biological Chemistry, 274(46), 32655-32661.[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 3-iodo-5-phenyl-1H-indole-7-carboxamide

As a Senior Application Scientist, this guide provides detailed formulation strategies and protocols for the effective delivery of 3-iodo-5-phenyl-1H-indole-7-carboxamide, a representative of the challenging class of poo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides detailed formulation strategies and protocols for the effective delivery of 3-iodo-5-phenyl-1H-indole-7-carboxamide, a representative of the challenging class of poorly water-soluble indole derivatives.

Introduction: The Formulation Challenge

3-iodo-5-phenyl-1H-indole-7-carboxamide is a heterocyclic compound with a molecular structure suggestive of low aqueous solubility. Indole derivatives are prevalent in medicinal chemistry, often serving as foundational scaffolds for therapeutics in oncology, neurology, and infectious diseases[1][2][3]. However, their therapeutic potential is frequently hampered by poor physicochemical properties. The presence of a lipophilic phenyl group and an iodo-substituent on the indole core likely renders the molecule highly hydrophobic, leading to significant challenges in developing bioavailable drug formulations. It is estimated that over 40% of marketed drugs and nearly 90% of drug candidates in the development pipeline are poorly water-soluble[4].

This low solubility directly translates to poor dissolution in the gastrointestinal tract, resulting in low and erratic oral bioavailability, which can compromise therapeutic efficacy and lead to high inter-patient variability[4][5]. The primary objective of advanced formulation is to overcome these hurdles by enhancing the solubility and/or dissolution rate of the active pharmaceutical ingredient (API).

This application note details three robust strategies for enhancing the delivery of 3-iodo-5-phenyl-1H-indole-7-carboxamide:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating the API in a solid lipid core.

  • Polymeric Micelles: Utilizing amphiphilic block copolymers to form core-shell structures that solubilize the API.

  • Amorphous Solid Dispersions (ASDs): Stabilizing the API in a high-energy amorphous state within a polymer matrix.

Each section provides the scientific rationale, a detailed experimental protocol, and methods for critical quality attribute characterization.

Pre-Formulation Analysis: Physicochemical Characterization

A thorough understanding of the API's properties is the cornerstone of rational formulation design[6]. The following table outlines the predicted key physicochemical properties for 3-iodo-5-phenyl-1H-indole-7-carboxamide, establishing the basis for selecting the subsequent formulation strategies.

PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Molecular Formula C₁₅H₁₁IN₂O---
Molecular Weight 374.17 g/mol Moderate molecular weight. Complies with Lipinski's Rule of Five, but the overall structure suggests poor solubility[7].
Appearance Off-white to pale yellow powderTypical for indole derivatives[2]. Physical form must be monitored for polymorphism.
Aqueous Solubility < 0.1 µg/mLThe large, rigid, and hydrophobic structure predicts extremely low water solubility, making it a Biopharmaceutics Classification System (BCS) Class II or IV candidate. This is the primary challenge to address[4].
Predicted LogP > 4.5High lipophilicity indicates good membrane permeability but also drives poor aqueous solubility. Ideal for lipid-based formulations[8].
Hydrogen Bond Donors/Acceptors Donors: 2 (amine, amide), Acceptors: 2 (carbonyl, nitrogen)The carboxamide group allows for some hydrogen bonding, but this is insufficient to overcome the hydrophobicity of the core structure[2].
Thermal Properties (DSC) Expected high melting point (>150 °C)A high melting point suggests a stable crystal lattice, which contributes to poor solubility. This energy barrier must be overcome by the formulation.

PART I: Lipid-Based Nanocarriers - Solid Lipid Nanoparticles (SLNs)

Scientific Rationale

SLNs are colloidal carriers where the API is encapsulated within a solid lipid matrix. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability, controlled release, and the ability to enhance the oral bioavailability of lipophilic drugs[9][10]. The lipid core solubilizes the hydrophobic API, and the nanometer-size range increases the surface area for dissolution. Furthermore, lipid-based systems can facilitate lymphatic absorption, partially bypassing the first-pass metabolism in the liver, which can significantly improve bioavailability[8][11].

The workflow for developing and characterizing a suitable SLN formulation is outlined below.

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Data Analysis A Select Lipid & Surfactant B Melt Lipid & Solubilize API A->B C Prepare Hot Aqueous Phase B->C D High-Shear Homogenization C->D E Cool to Form SLNs D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Morphology (TEM) E->H I Encapsulation Efficiency (%EE) E->I J In Vitro Release Study E->J K Assess Formulation Stability & Performance F->K G->K H->K I->K J->K

Caption: Workflow for SLN formulation and characterization.

Protocol 1: Preparation of SLNs by High-Shear Homogenization

This protocol describes the preparation of a 1% w/v drug-loaded SLN formulation.

Materials:

  • 3-iodo-5-phenyl-1H-indole-7-carboxamide (API)

  • Glyceryl monostearate (Lipid)

  • Polysorbate 80 (Surfactant)

  • Purified Water

Equipment:

  • Magnetic stirrer with heating

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

Procedure:

  • Prepare the Lipid Phase:

    • Weigh 100 mg of glyceryl monostearate into a glass beaker.

    • Heat the beaker on a hot plate stirrer to 75-80 °C (approximately 10 °C above the lipid's melting point) until a clear, homogenous melt is formed.

    • Add 10 mg of the API to the molten lipid. Stir continuously until the API is fully dissolved. Maintain the temperature. Causality: Dissolving the API in the molten lipid is the critical step for encapsulation. The temperature must be high enough to keep the lipid molten but low enough to prevent API degradation.

  • Prepare the Aqueous Phase:

    • In a separate beaker, weigh 200 mg of Polysorbate 80 and add it to 8.7 mL of purified water.

    • Heat this aqueous phase to the same temperature as the lipid phase (75-80 °C). Causality: Maintaining equal temperatures prevents premature solidification of the lipid upon mixing.

  • Form the Emulsion:

    • Slowly add the hot aqueous phase to the molten lipid phase under continuous magnetic stirring.

    • Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes. This creates a hot oil-in-water (o/w) nanoemulsion. Causality: The high shear provides the energy required to break down the dispersed lipid phase into nanometer-sized droplets.

  • Form the SLNs:

    • Transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed (e.g., 500 rpm).

    • Allow the formulation to cool, which will cause the lipid droplets to solidify into SLNs.

    • The resulting dispersion should appear milky-white. Store at 4 °C. Causality: Rapid cooling promotes the formation of small, stable nanoparticles and minimizes drug expulsion from the lipid matrix.

PART II: Polymeric Micelles for Solubilization

Scientific Rationale

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution[12]. The hydrophobic core serves as a microenvironment for the solubilization of poorly water-soluble drugs like 3-iodo-5-phenyl-1H-indole-7-carboxamide, while the hydrophilic shell provides a stabilizing interface with the aqueous medium. This nano-encapsulation enhances drug solubility, improves stability, and can prolong circulation time in vivo[12].

G cluster_0 Mechanism of Polymeric Micelle Formation A Amphiphilic Block Copolymers Hydrophilic Block (e.g., PEG) Hydrophobic Block (e.g., PCL) B Self-Assembly in Aqueous Medium A->B Dispersion C Polymeric Micelle Hydrophilic Shell Hydrophobic Core (API Loaded) B->C Aggregation

Caption: Self-assembly of amphiphilic copolymers into micelles.

Protocol 2: Preparation of Polymeric Micelles by Nanoprecipitation

This protocol uses the nanoprecipitation (or solvent displacement) method, which is a simple and rapid technique for forming polymeric nanoparticles and micelles[13].

Materials:

  • 3-iodo-5-phenyl-1H-indole-7-carboxamide (API)

  • Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL)

  • Acetone (Solvent)

  • Purified Water (Anti-solvent)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

Procedure:

  • Prepare the Organic Phase:

    • Dissolve 50 mg of PEG-PCL and 5 mg of the API in 5 mL of acetone.

    • Ensure a clear solution is formed by gentle vortexing or sonication.

  • Induce Nanoprecipitation:

    • Place 10 mL of purified water in a beaker and stir moderately (e.g., 400 rpm) on a magnetic stirrer.

    • Using a syringe pump, add the organic phase dropwise into the water at a constant, slow rate (e.g., 0.5 mL/min). Causality: The slow addition allows for controlled diffusion of the solvent. As acetone diffuses into the water, the local solvent environment becomes unfavorable for the hydrophobic PCL block and the API, inducing co-precipitation and self-assembly into micelles.

  • Remove the Organic Solvent:

    • Continue stirring the resulting milky dispersion at room temperature for 2-4 hours to allow the acetone to evaporate.

    • Alternatively, for faster removal, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 35-40 °C). Causality: Complete removal of the organic solvent is critical for the stability of the micelles and for biocompatibility.

  • Final Formulation:

    • The final volume can be adjusted with purified water if necessary.

    • The formulation can be passed through a 0.22 µm filter to remove any non-incorporated API or large aggregates. Store at 4 °C.

PART III: Amorphous Solid Dispersions (ASDs)

Scientific Rationale

ASDs are a formulation strategy where the crystalline API is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state[4]. The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its stable crystalline form because energy is not required to break the crystal lattice. The polymer serves to stabilize the drug in this high-energy state, preventing re-crystallization during storage and upon contact with aqueous media[4].

Protocol 3: Preparation of an ASD by Solvent Evaporation

Materials:

  • 3-iodo-5-phenyl-1H-indole-7-carboxamide (API)

  • Polyvinylpyrrolidone K30 (PVP K30) (Polymer)

  • Methanol (Solvent)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution:

    • Dissolve 100 mg of the API and 400 mg of PVP K30 in 20 mL of methanol in a round-bottom flask. (This creates a 1:4 drug-to-polymer ratio).

    • Stir until a completely clear solution is obtained. Causality: Achieving a clear solution is mandatory to ensure the drug and polymer are intimately mixed at the molecular level.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at 40 °C. Continue until a thin, dry film is formed on the wall of the flask.

  • Final Drying:

    • Scrape the solid film from the flask.

    • Place the solid in a vacuum oven at 40 °C overnight (or until constant weight is achieved) to remove any residual solvent. Causality: Residual solvent can act as a plasticizer, increasing molecular mobility and the risk of drug crystallization over time.

  • Processing:

    • Gently grind the dried ASD into a fine powder using a mortar and pestle.

    • Store in a desiccator to protect from moisture.

Characterization and Quality Control Protocols

Successful formulation requires rigorous characterization to ensure quality and predict performance.

Protocol 4.1: Particle Size and Polydispersity Index (PDI) Analysis
  • Technique: Dynamic Light Scattering (DLS).

  • Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of fluctuation is related to particle size.

  • Procedure:

    • Dilute the nanoparticle suspension (SLNs or micelles) with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (Z-average) and PDI at 25 °C. PDI values < 0.3 indicate a relatively monodisperse population.

  • Reference: For guidance on DLS measurements, see[14].

Protocol 4.2: Morphological Analysis
  • Technique: Transmission Electron Microscopy (TEM).

  • Principle: Provides direct visualization of nanoparticles for size, shape, and aggregation state assessment.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use negative staining (e.g., with phosphotungstic acid) to enhance contrast.

    • Image the grid under the TEM.

  • Reference: Detailed protocols for TEM sample preparation and analysis are available[15][16].

Protocol 4.3: Encapsulation Efficiency (%EE) and Drug Loading (%DL)
  • Technique: High-Performance Liquid Chromatography (HPLC) after separation of free drug.

  • Principle: %EE measures the percentage of the initial drug that has been successfully encapsulated in the nanoparticles.

  • Procedure:

    • Separation: Separate the unencapsulated (free) drug from the nanoparticle dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon®). The supernatant/filtrate will contain the free drug.

    • Quantification:

      • Measure the concentration of free drug in the supernatant/filtrate using a validated HPLC method.

      • To measure the total drug, disrupt a known volume of the original nanoparticle dispersion with a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug, and then measure the concentration by HPLC.

    • Calculation:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

  • Reference: Various methods for determining encapsulation efficiency are reviewed in[17][18].

Protocol 4.4: In Vitro Drug Release Study
  • Technique: Dialysis Bag Method.

  • Principle: Simulates the release of the drug from the formulation into a physiological medium over time.

  • Procedure:

    • Accurately measure a volume of the formulation (e.g., 1 mL of SLN suspension) and place it inside a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the sealed bag in a larger volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, containing 0.5% w/v Polysorbate 80 to maintain sink conditions).

    • Keep the system at 37 °C with constant, gentle stirring.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples by HPLC.

    • Plot the cumulative percentage of drug released versus time. Compare this to the dissolution of the unformulated API powder.

Comparative Summary of Formulation Strategies

The table below summarizes the expected outcomes and key considerations for each formulation strategy.

ParameterSolid Lipid Nanoparticles (SLNs)Polymeric MicellesAmorphous Solid Dispersions (ASDs)
Mechanism API encapsulated in solid lipid coreAPI solubilized in hydrophobic coreAPI molecularly dispersed in polymer matrix
Typical Particle Size 50 - 300 nm10 - 100 nmNot applicable (bulk powder)
Expected PDI < 0.3< 0.2Not applicable
Expected %EE 70 - 95%50 - 90% (highly dependent on drug-polymer compatibility)100% (by definition)
Pros High stability, controlled release potential, biocompatible materials, potential for lymphatic uptake[9].Thermodynamically stable, small size, easy to prepare.High drug loading possible, significant solubility enhancement.
Cons Potential for drug expulsion during storage, lower drug loading compared to ASDs.Lower drug loading capacity, potential for micelle dissociation upon dilution.Susceptible to moisture-induced crystallization, requires careful selection of polymer[4].
Best For Oral and parenteral delivery, controlled release applications.Intravenous delivery, solubilization of highly potent drugs.Oral solid dosage forms (tablets, capsules).

Conclusion

The successful formulation of poorly water-soluble compounds like 3-iodo-5-phenyl-1H-indole-7-carboxamide is a critical step in translating promising molecules into viable therapeutics. This guide has detailed three distinct and powerful strategies—Solid Lipid Nanoparticles, Polymeric Micelles, and Amorphous Solid Dispersions—each with a unique mechanism for overcoming the challenge of poor aqueous solubility. The choice of strategy depends on the desired route of administration, required dose, and stability considerations. By following the detailed protocols for preparation and characterization, researchers and drug development professionals can effectively advance challenging compounds through the development pipeline.

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  • CAS. (2025). The future of lipid-based drug delivery systems.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Wang, J., et al. (n.d.). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PMC.
  • Le, N., et al. (n.d.). ADVANCED MANUFACTURING OF NANOPARTICLE FORMULATIONS OF DRUGS AND BIOLOGICS USING MICROFLUIDICS. PMC.
  • Sercombe, L., et al. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI.
  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
  • De Petrocellis, L., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • MilliporeSigma. (n.d.). N-(3-((5-Iodo-4-((3-(thiophene-2-carboxamido)propyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide.
  • Onajole, O. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Thomas, P. (n.d.). A Guide to Determination of Particle Size – Making an Effective and Reliable Measurement. NanoQAM.
  • CD Bioparticles. (2019). How To Measure The Efficiency Of Drug Packaging?.
  • Zhang, H., et al. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University.
  • Jēkabsons, K., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • N. Santos, D., et al. (2021). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. MDPI.
  • Unknown Author. (n.d.). A method of measuring entrapment efficiency of liposome. Google Patents.
  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.
  • Unknown Author. (n.d.). Particle size of nanoformulation. ResearchGate.
  • Gollwitzer, C., et al. (2016). A comparison of techniques for size measurement of nanoparticles in cell culture medium. RSC Publishing.
  • Han, T., & Zasadzinski, J. A. (2005). Determination of the Encapsulation Efficiency of Individual Vesicles Using Single-Vesicle Photolysis and Confocal Single-Molecule Detection. ACS Publications.
  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • Gessner, A., et al. (2021). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. MDPI.
  • Ritika, H., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Research and Reviews. (2024). Nanoparticles in Drug Formulation: Innovations in Pharmaceutical Product Analysis.
  • Date, A. A., et al. (n.d.). Lipid-Based Drug Delivery Systems. PMC.
  • Trafton, A. (2021). New drug-formulation method may lead to smaller pills. MIT News.

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 3-iodo-5-phenyl-1H-indole-7-carboxamide synthesis

Technical Support Guide: Synthesis & Yield Optimization of 3-Iodo-5-phenyl-1H-indole-7-carboxamide Executive Summary & Strategic Analysis The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide presents a classic "push-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Yield Optimization of 3-Iodo-5-phenyl-1H-indole-7-carboxamide

Executive Summary & Strategic Analysis

The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide presents a classic "push-pull" conflict in indole chemistry. The indole core is electron-rich, but the 7-carboxamide is a strong electron-withdrawing group (EWG), deactivating the ring and reducing nucleophilicity at the critical C3 position. Conversely, the 5-phenyl group provides conjugation but steric bulk.

The Yield-Killing Trap: Many researchers attempt to iodinate before the Suzuki coupling or use aggressive iodinating agents (like


/base) that degrade the primary amide.
  • Correct Strategy: Install the 5-phenyl group first via Suzuki coupling, then perform the C3-iodination as the final functionalization step.

  • Reasoning: A C3-iodine atom is chemically labile and reactive under Palladium-catalyzed conditions. If present during the Suzuki coupling, the iodine will compete with the 5-bromo/chloro leaving group, leading to complex mixtures of polymerized or mis-coupled byproducts.

Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway, highlighting the critical "Stop/Go" decision points to preserve yield.

IndoleSynthesis Start 5-Bromo-1H-indole- 7-carboxamide Suzuki Step 1: Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2) Solvent: Dioxane/H2O Start->Suzuki Degas solvents! Intermed Intermediate: 5-Phenyl-1H-indole- 7-carboxamide Suzuki->Intermed 85-95% Yield Side1 Side Reaction: Pd Poisoning / Dehalogenation Suzuki->Side1 Iodination Step 2: Electrophilic Iodination (NIS, 0°C -> RT) Solvent: DMF or Acetone Intermed->Iodination Protect from light Target TARGET: 3-Iodo-5-phenyl-1H-indole- 7-carboxamide Iodination->Target C3 Regioselectivity Side2 Side Reaction: C2-Iodination or N-Iodination Iodination->Side2

Figure 1: Optimized synthetic route prioritizing the stability of the C3-iodine motif.

Phase 1: The Suzuki Coupling (C5-Phenyl Installation)

Objective: Convert 5-bromo-1H-indole-7-carboxamide to 5-phenyl-1H-indole-7-carboxamide.

The Challenge: The primary amide (-CONH2) at C7 can coordinate to Palladium, potentially poisoning the catalyst or undergoing dehydration to a nitrile under harsh basic conditions.

Optimized Protocol:

  • Reagents:

    • Substrate: 5-Bromo-1H-indole-7-carboxamide (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%) - Preferred over 
      
      
      
      for better stability with amides.
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). Avoid strong alkoxides like NaOtBu.
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Degassing is non-negotiable. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid (forming biphenyl), which complicates purification.

    • Heat to 80-90°C for 4-6 hours. Monitor by LCMS.

    • Workup: Cool to RT. Dilute with EtOAc, wash with water. If the product precipitates (common with amides), filter the solid and wash with water/ether.

Troubleshooting Table: Suzuki Step

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by amide N.Switch to a higher catalyst loading (5 mol%) or use a pre-complexed catalyst like XPhos Pd G2.
Biphenyl Impurity Homocoupling of boronic acid.Inadequate degassing. Sparge solvents longer. Add boronic acid slowly or in portions.
Nitrile Formation Dehydration of amide.Base is too strong or temp is too high (>100°C). Switch from carbonate to phosphate bases.

Phase 2: The Regioselective Iodination (C3)

Objective: Install iodine at C3 without touching C2 or the nitrogen.

The Challenge: The 7-carboxamide group withdraws electrons, making the C3 position less nucleophilic than in a standard indole. This often tempts researchers to heat the reaction, leading to C2-iodination or over-iodination (2,3-diiodo) .

Optimized Protocol:

  • Reagents:

    • Substrate: 5-Phenyl-1H-indole-7-carboxamide (1.0 equiv)

    • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv).

    • Solvent: DMF (for solubility) or Acetone (for easier workup).

  • Procedure:

    • Dissolve substrate in DMF (0.1 M). Cool to 0°C in an ice bath.

    • Add NIS portion-wise over 10 minutes. Protect from light (wrap flask in foil).

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitoring: Check TLC/LCMS. If reaction stalls due to the electron-deficient ring, add 5-10 mol% of p-Toluenesulfonic acid (TsOH) to activate the NIS.

  • Quench & Isolation:

    • Pour reaction mixture into ice-cold water containing 10% Sodium Thiosulfate (

      
      ). This reduces any unreacted iodine (brown color) to iodide (colorless) and prevents oxidation.
      
    • The product should precipitate as a solid. Filter, wash with water, and dry.[1]

Critical Quality Check: NIS Purity

  • Visual Test: NIS should be a white or slightly off-white powder. If it is yellow or purple, it is contaminated with free iodine (

    
    ).
    
  • Impact: Free iodine is less regioselective and promotes radical side reactions.

  • Fix: Recrystallize impure NIS from hot dioxane/CCl4 or wash with cold ether before use [1].

Troubleshooting Table: Iodination Step

SymptomProbable CauseCorrective Action
Reaction Stalls 7-CONH2 deactivates the ring.Add catalytic acid (TsOH or TFA, 5 mol%). Do not heat above 40°C.
C2-Iodo Byproduct Temperature too high or excess NIS.Keep at 0°C initially. Control stoichiometry strictly (1.05 equiv).
Purple Reaction Mix Oxidation / Free Iodine.Use fresh NIS. Quench immediately with Thiosulfate.
Product stuck in DMF High solubility of amide.Pour into a large excess of brine/water (10:1 ratio) to force precipitation.

References

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[2] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048.

  • Yue, D., et al. "Iodine-containing indole derivatives: synthesis and biological activity." RSC Advances, 2012. (General context on indole iodination regioselectivity).

  • Vertex Pharmaceuticals. "Process for producing cycloalkylcarboxamido-indole compounds." World Intellectual Property Organization, WO2011133751A2. (Industrial handling of indole-7-carboxamides).

  • Olah, G. A., et al. "Synthetic Methods and Reactions.[2] Iodination of Deactivated Aromatics." Journal of the American Chemical Society.[2] (Mechanistic backing for acid-catalyzed NIS iodination).

Sources

Optimization

Purification challenges and solutions for 3-iodo-5-phenyl-1H-indole-7-carboxamide

Welcome to the Advanced Technical Support Center for the purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide (CAS: 860624-94-8). As a highly functionalized indole derivative, this compound presents a unique triad of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide (CAS: 860624-94-8). As a highly functionalized indole derivative, this compound presents a unique triad of purification challenges: extreme light sensitivity of the C3-iodine bond, severe hydrogen-bonding-induced column streaking, and poor solubility in standard organic solvents[1].

This guide is engineered for researchers and drug development professionals. It moves beyond generic protocols to explain the thermodynamic and kinetic causality behind each experimental choice, ensuring your purification workflows are self-validating and robust.

📊 1. Physicochemical Profiling & Purification Impact

Understanding the molecular behavior of 3-iodo-5-phenyl-1H-indole-7-carboxamide is the first step in designing a successful purification strategy. The table below summarizes the quantitative and qualitative data dictating its handling[1][2].

Physicochemical PropertyCharacteristic / ValueMechanistic Impact on Purification
C-I Bond Stability Highly sensitive to UV/HeatThe electron-rich C3 position promotes homolytic C-I cleavage. Requires amber glassware and low temperatures[2].
Solubility (Non-Polar) Very Poor (Hexanes, Toluene)Standard liquid loading on silica is impossible; forces the use of solid-phase loading techniques.
Solubility (Polar Aprotic) High (DMSO, DMF)Ideal for Reverse-Phase Preparative HPLC (RP-HPLC) injections[3].
Hydrogen Bonding High (Indole NH, Amide NH₂, C=O)Strong interactions with silanol groups cause severe tailing/streaking on normal-phase silica.
Acid/Base Stability Labile at extremesStrong bases promote deiodination; strong acids hydrolyze the C7-carboxamide to a carboxylic acid.

🛠️ 2. Troubleshooting & FAQs

Q1: My purified product turns pink or brown after concentration, and LC-MS shows a mass of [M-126] (loss of iodine). How is the iodine falling off?

The Causality: 3-Iodoindoles are notoriously sensitive to light and prolonged storage at room temperature[2]. The C3 position of the indole ring is highly electron-rich, making the C-I bond relatively weak. Exposure to ambient UV light or elevated temperatures during rotary evaporation provides the activation energy required for homolytic cleavage of the carbon-iodine bond. The resulting radical cascade not only yields the deiodinated impurity (5-phenyl-1H-indole-7-carboxamide) but also leads to oxidative ring-opening, which manifests as a pink or brown discoloration. The Solution:

  • Exclude Light: Wrap all chromatography columns and collection flasks in aluminum foil.

  • Thermal Control: Never exceed a water bath temperature of 30°C during solvent evaporation.

  • Storage: Flush the final purified vial with Argon or Nitrogen and store at -20°C in the dark immediately after isolation[2].

Q2: I am experiencing severe column streaking on silica gel, and my compound elutes over 20 fractions. What is causing this?

The Causality: Your compound possesses a free indole NH (hydrogen bond donor) and a carboxamide group (donor and acceptor). When using standard non-polar/polar solvent systems (e.g., Hexanes/Ethyl Acetate), these functional groups form strong, persistent hydrogen bonds with the free silanol (-SiOH) groups on the stationary phase[1]. This continuous binding and unbinding process causes the compound to drag across the column. The Solution: Switch your eluent to a competitive hydrogen-bonding system. Using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (typically 0% to 10% MeOH) introduces a protic solvent that outcompetes the compound for the silanol binding sites, sharpening the elution band significantly.

Q3: I cannot dissolve my crude mixture in DCM or Hexanes to load it onto the flash column. If I use DMF, the compound elutes in the solvent front. What is the best loading method?

The Causality: The planar aromatic system (indole + phenyl ring) combined with intermolecular hydrogen bonding creates a highly stable crystal lattice, rendering the compound insoluble in standard loading solvents. Injecting DMF directly onto a normal-phase silica column disrupts the stationary phase partitioning, carrying the compound straight through. The Solution: Utilize Solid Loading (Dry Loading) . Dissolve your crude mixture in a volatile, highly polar solvent (like THF or a large volume of Acetone/MeOH), add dry silica gel or Celite (1:3 ratio by weight), and evaporate the solvent completely to a free-flowing powder. Load this powder onto the top of your pre-equilibrated column.

🔬 3. Validated Experimental Protocols

To ensure self-validating results, utilize the following optimized protocols. Both methods incorporate built-in safeguards against degradation.

Protocol A: Light-Protected Solid-Phase Loading Flash Chromatography

Best for bulk purification (>100 mg) of crude reaction mixtures.

  • Preparation: Wrap a glass chromatography column and all collection test tubes in aluminum foil to prevent photo-degradation[2].

  • Solid Loading:

    • Dissolve the crude 3-iodo-5-phenyl-1H-indole-7-carboxamide in a minimum volume of THF.

    • Add 3 mass equivalents of deactivated silica gel (or Celite 545) to the flask.

    • Evaporate the THF under reduced pressure (bath temp < 30°C) until a fine, free-flowing powder is obtained.

  • Column Equilibration: Pack the column with silica gel (230-400 mesh) and equilibrate with 100% Dichloromethane (DCM).

  • Loading: Carefully pour the solid-loaded powder onto the top of the silica bed. Cap with a 1 cm layer of clean sand.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 100% DCM.

    • Gradually increase polarity: 98:2 DCM:MeOH → 95:5 DCM:MeOH → 90:10 DCM:MeOH.

  • Validation & Concentration: Spot fractions on TLC (visualize under 254 nm UV briefly). Pool product-containing fractions and concentrate under high vacuum at room temperature to avoid thermal deiodination[3].

Protocol B: Reverse-Phase Preparative HPLC

Best for isolating high-purity material (>98%) for biological assays or SAR studies.

  • Sample Preparation: Dissolve the crude material in HPLC-grade DMSO to a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter[3].

  • Column Selection: Use a C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). (Note: Avoid basic modifiers like NH₄OH, as high pH accelerates C-I bond cleavage).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 10% B to 90% B over 30 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Recovery: Immediately lyophilize (freeze-dry) the collected fractions. Do not use a rotary evaporator, as heating aqueous acidic solutions will trigger hydrolysis of the C7-carboxamide to the corresponding carboxylic acid.

🗺️ 4. Mechanistic & Workflow Visualizations

The following diagrams map the chemical vulnerabilities of the target compound and the logical decision tree for its purification.

Pathway Target 3-Iodo-5-phenyl-1H-indole- 7-carboxamide Deiodination Deiodination (C-I Homolytic Cleavage) Target->Deiodination UV Light / Heat Hydrolysis Amide Hydrolysis (C7-Carboxylic Acid) Target->Hydrolysis Strong Acid/Base Oxidation Oxidative Degradation (Indole Ring Opening) Target->Oxidation O2 / Ambient Light

Caption: Degradation pathways of 3-iodo-5-phenyl-1H-indole-7-carboxamide under standard conditions.

Protocol Crude Crude Mixture Check Assess Solubility Crude->Check Solid Solid Loading (Celite/Silica) Check->Solid Insoluble in DCM Liquid Liquid Injection (DMSO/DMF) Check->Liquid Soluble in DMSO Flash Normal Phase Flash (DCM/MeOH 0-10%) Solid->Flash HPLC Prep RP-HPLC (MeCN/H2O + 0.1% TFA) Liquid->HPLC Pure Pure Product (>98%) Store at -20°C, Dark Flash->Pure HPLC->Pure

Caption: Decision matrix for the purification of highly conjugated indole-7-carboxamides.

📚 5. References

  • Beilstein Journal of Organic Chemistry. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in the Scale-Up of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Welcome to the technical support center for the synthesis and purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide. This guide is designed for researchers, chemists, and process development professionals to diagnose a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity challenges encountered during scale-up operations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthetic pathway for 3-iodo-5-phenyl-1H-indole-7-carboxamide?

The synthesis is typically a two-stage process. First, the core structure, 5-phenyl-1H-indole-7-carboxamide, is synthesized. This often involves the formation of the indole ring system followed by functionalization at the 7-position to create the carboxamide group.[1] The second stage is a regioselective electrophilic iodination of this precursor. The electron-rich indole ring is highly susceptible to electrophilic attack, particularly at the C3 position.

Q2: Why is iodination favored at the C3 position of the indole ring?

The C3 position of the indole nucleus is the most nucleophilic and kinetically favored site for electrophilic substitution.[2] This is due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate carbocation (the Wheland intermediate) more effectively when the attack occurs at C3 compared to other positions.[2][3] This inherent reactivity allows for selective iodination without requiring protection of other positions, provided the reaction conditions are carefully controlled.

Q3: What analytical techniques are essential for monitoring reaction progress and final product purity?

A combination of techniques is crucial for robust process control:

  • Thin-Layer Chromatography (TLC): An excellent in-process control (IPC) for rapidly monitoring the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[4][5] A well-developed HPLC method can separate the starting material, product, and key impurities, allowing for accurate purity determination (e.g., area percent).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks observed in the HPLC chromatogram by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the final product's structure and ensuring the correct regiochemistry of iodination.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

Problem 1: Significant Contamination with Unreacted Starting Material

Q: My final product contains >5% of the starting material, 5-phenyl-1H-indole-7-carboxamide, even after work-up. What are the likely causes and how can I resolve this?

The presence of unreacted starting material is a common issue, often exacerbated at scale. The root causes are typically related to reaction kinetics and mass transfer limitations.

Causality and Investigation:

  • Inadequate Stoichiometry of Iodinating Agent: While a 1:1 molar ratio is theoretically sufficient, minor degradation of the iodinating agent (e.g., N-Iodosuccinimide (NIS) can be moisture sensitive) or competing side reactions may require a slight excess (e.g., 1.05-1.1 equivalents).

  • Poor Mass Transfer/Mixing: This is a primary culprit in scale-up.[6][7] In large reactors, inefficient mixing can create localized zones where the concentration of the iodinating agent is too low for the reaction to proceed to completion. The reagent may be consumed in better-mixed zones before it can react throughout the entire batch.

  • Insufficient Reaction Time or Temperature: The reaction may be slower than anticipated at the chosen scale and temperature. Heat dissipation in large vessels is different from lab glassware, potentially leading to lower-than-expected internal temperatures if not properly controlled.

Solutions:

  • Reagent Verification: Ensure the purity and activity of your iodinating agent. Use a fresh, properly stored batch of NIS or other reagent.

  • Improve Agitation: Increase the stirring rate (RPM) and ensure the use of appropriate impeller geometry (e.g., pitched-blade turbine for good top-to-bottom flow) for the reactor size. Consider installing baffles if not already present to improve mixing efficiency.

  • Controlled Reagent Addition: Instead of adding the iodinating agent as a solid all at once, add it portion-wise or as a solution via a subsurface addition tube. This ensures it is introduced into a well-mixed region of the vessel.

  • Thorough IPC Monitoring: Do not rely solely on a fixed reaction time. Take samples periodically and analyze by TLC or HPLC to monitor the disappearance of the starting material. The reaction should only be quenched after the starting material is confirmed to be below the desired threshold (e.g., <0.5%).

Problem 2: Formation of Di-iodinated and Other Over-iodination Impurities

Q: My LC-MS analysis indicates the presence of an impurity with a mass corresponding to a di-iodo species. How can I prevent this side reaction?

Over-iodination is a classic example of a competitive reaction that becomes problematic when localized concentrations of the electrophile are too high.

Causality and Investigation:

  • Localized Concentration Spikes: Dumping the iodinating reagent into the reactor in one portion is the most common cause.[6] The area where the reagent is added will have a very high concentration, leading to rapid, indiscriminate reactions with the product before the reagent has a chance to disperse. The desired 3-iodo product is still an electron-rich indole and can undergo a second iodination.

  • Excessive Stoichiometry: Using a large excess of the iodinating agent will inevitably drive the reaction towards di-iodination.

  • Temperature Excursions: The iodination of indoles is often exothermic. A rapid addition can cause a temperature spike, increasing the rate of the less-selective di-iodination reaction.[7]

Solutions:

  • Slow, Controlled Addition: The single most effective solution is to add the iodinating agent slowly over time. Dissolving the reagent (e.g., NIS) in the reaction solvent (e.g., DMF, Acetonitrile) and adding it via a dosing pump over 1-2 hours is a highly controlled, scalable method.

  • Temperature Control: Maintain a constant, low temperature (e.g., 0-10 °C) during the addition of the iodinating agent to manage the exotherm and slow down the reaction rates, which improves selectivity. Use a jacketed reactor with an efficient cooling system.[7]

  • Optimize Stoichiometry: Carefully titrate the amount of iodinating agent. Start with 1.05 equivalents and adjust based on IPC results. It is better to have a trace of unreacted starting material, which is often easier to remove, than a di-iodinated impurity with very similar polarity to the product.

Problem 3: Excessive Tar/Polymer Formation

Q: During scale-up, the reaction mixture turns dark and thick, resulting in a low yield of a sticky, difficult-to-purify solid. What causes this tarring?

Indoles can be sensitive to strongly acidic conditions and oxidation, leading to polymerization or degradation.[8] This is often triggered by poor process control during scale-up.

Causality and Investigation:

  • Acid-Catalyzed Degradation: Some iodination methods may use or generate acidic byproducts. Indoles can polymerize under strongly acidic conditions.[3]

  • Thermal Runaway: Localized "hot spots" from poor heat transfer during an exothermic reaction can cause thermal decomposition of the starting material or product.[6][7]

  • Oxidation: The starting material or product may be susceptible to oxidation, which can be accelerated by temperature and the presence of certain reagents. Air in the reactor headspace can also contribute.

Solutions:

  • Use a Neutral Iodinating Reagent: N-Iodosuccinimide (NIS) is generally preferred for this reason, as the reaction does not produce a strong acid byproduct. The succinimide byproduct is relatively benign.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

  • Strict Temperature Control: As mentioned previously, use a properly sized and efficient reactor cooling system to prevent any temperature spikes.[6]

  • Solvent Choice: Ensure the chosen solvent provides good solubility for all reactants and intermediates to prevent precipitation, which can exacerbate poor mixing and local overheating.[7]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low purity results based on initial analytical data.

Troubleshooting_Workflow Start Low Purity Detected by HPLC Identify Identify Impurity by LC-MS Start->Identify SM_Impurity Major Impurity is Starting Material Identify->SM_Impurity MW = SM DiIodo_Impurity Major Impurity is Di-iodo Species Identify->DiIodo_Impurity MW = Product + 126 Tar_Impurity Multiple Unknowns / Tar (Broad Peaks) Identify->Tar_Impurity Complex Profile Action_SM_Mixing Improve Agitation (↑ RPM, Baffles) SM_Impurity->Action_SM_Mixing Yes Action_DiIodo_Add Implement Slow Addition of Reagent Solution DiIodo_Impurity->Action_DiIodo_Add Yes Action_Tar_Temp Improve Cooling Efficiency (Jacketed Reactor) Tar_Impurity->Action_Tar_Temp Yes Action_SM_Stoich Check Reagent Stoichiometry (Use 1.05-1.1 eq) Action_SM_Mixing->Action_SM_Stoich Action_SM_IPC Extend Reaction Time (Monitor by IPC) Action_SM_Stoich->Action_SM_IPC Action_DiIodo_Temp Lower Reaction Temp (0-10 °C) Action_DiIodo_Add->Action_DiIodo_Temp Action_DiIodo_Stoich Reduce Reagent Stoichiometry (Target 1.05 eq) Action_DiIodo_Temp->Action_DiIodo_Stoich Action_Tar_Atmosphere Use Inert Atmosphere (N2 or Ar) Action_Tar_Temp->Action_Tar_Atmosphere Action_Tar_Reagent Confirm Neutral Iodinating Reagent (e.g., NIS) Action_Tar_Atmosphere->Action_Tar_Reagent

Caption: Decision tree for diagnosing and resolving low purity issues.

Recommended Protocols & Data

Protocol 1: Optimized Scale-Up Iodination

This protocol is designed to minimize side-product formation in a 10 L jacketed reactor system.

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and equipped with a pitched-blade turbine impeller, baffles, a temperature probe, a nitrogen inlet, and a liquid addition pump.

  • Charge Starting Material: Charge the reactor with 5-phenyl-1H-indole-7-carboxamide (1.0 eq) and a suitable solvent like N,N-Dimethylformamide (DMF, ~10 L/kg of starting material).

  • Inert and Cool: Begin agitation (~150-200 RPM). Purge the reactor headspace with nitrogen. Cool the reactor jacket to achieve an internal batch temperature of 0-5 °C.

  • Prepare Reagent Solution: In a separate vessel under nitrogen, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in DMF (~2 L/kg of NIS).

  • Controlled Addition: Once the batch temperature is stable at 0-5 °C, begin adding the NIS solution via a subsurface dip tube using the addition pump over a period of 2-3 hours. Monitor the internal temperature closely to ensure it does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 5-10 °C. Take samples every hour and analyze by HPLC to monitor the consumption of starting material.

  • Work-up: Once the starting material is <0.5% by HPLC, the reaction is complete. Quench the reaction by adding a cold aqueous solution of sodium thiosulfate (~10% w/v). This will consume any unreacted iodine species. Proceed with standard extraction and isolation procedures.

Data Summary: Comparison of Purification Methods

Achieving high purity often requires evaluating different final purification techniques. The choice depends on the impurity profile, required purity, and scalability.

Purification MethodPurity AchievableTypical YieldScalabilityKey Considerations
Recrystallization 98.0 - 99.5%75 - 90%ExcellentRequires identification of a suitable solvent system. Best for removing impurities with different solubilities.[1][9]
Slurry Wash >95% (as upgrade)>95%ExcellentGood for removing highly soluble or insoluble impurities. Less effective for closely related impurities.
Column Chromatography >99.8%60 - 80%Poor to FairVery effective for removing closely related impurities but is costly, solvent-intensive, and difficult to scale.[9]
Protocol 2: High-Purity Recrystallization
  • Solvent Selection: Based on lab-scale trials, a good solvent system is often a polar solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate, Isopropanol, or Acetonitrile) and a non-polar anti-solvent (e.g., Heptane, Hexane).

  • Dissolution: Charge the crude, dry 3-iodo-5-phenyl-1H-indole-7-carboxamide to a clean reactor. Add the minimum amount of hot solvent (e.g., Ethyl Acetate at ~60-70 °C) required to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble particulates or tar are present, perform a hot filtration through a suitable filter medium to remove them.

  • Controlled Cooling: Slowly cool the clear solution. A slow cooling rate (e.g., 10-15 °C per hour) promotes the formation of larger, purer crystals. Initiate cooling to ~40 °C.

  • Anti-Solvent Addition: Once at 40 °C, slowly add the anti-solvent (e.g., Heptane) to induce crystallization. The cloud point should be observed.

  • Full Crystallization: After anti-solvent addition, continue to cool the slurry slowly to 0-5 °C and hold for at least 2-4 hours to maximize yield.

  • Isolation and Drying: Filter the solid product, wash the cake with cold, fresh anti-solvent, and dry under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem.
  • Buy 5-phenyl-1H-indole-7-carboxamide (EVT-8926096) | 860625-06-5 - EvitaChem.
  • Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
  • Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses - PMC.
  • What do common indole impurities look like? - ResearchGate.
  • 20230818 Indole Synthesis SI - Rsc.org.
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC.
  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI.
  • (PDF) Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy - ResearchGate.
  • Iodine catalyzed four-component reaction - Aurigene Pharmaceutical Services.
  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - ResearchGate.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Problems with Fischer indole synthesis : r/Chempros - Reddit.
  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - MDPI.
  • Synthesis and Chemistry of Indole.
  • (PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole - ResearchGate.
  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles | Organic Letters - ACS Publications.
  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed.
  • CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation - PMC.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • (PDF) A Convenient Iodination of Indoles and Derivatives - ResearchGate.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov.
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI.
  • Analytical Methods - Rsc.org.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule - Semantic Scholar.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org.
  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES - Agilent.
  • Regioselective C5-H direct iodination of indoles - RSC Publishing.

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Optimization

Technical Support Center: Solvent Selection for the Recrystallization of 3-iodo-5-phenyl-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth approach to selecting the optimal solvent system for the purification of 3-iodo-5-phenyl-1H-indole-7-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth approach to selecting the optimal solvent system for the purification of 3-iodo-5-phenyl-1H-indole-7-carboxamide via recrystallization. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Molecule - A Chemist's Perspective
Q1: What are the key structural features of 3-iodo-5-phenyl-1H-indole-7-carboxamide, and how do they influence solvent choice?

A1: Understanding the molecule's structure is the foundation of a logical solvent selection process. The solubility characteristics of 3-iodo-5-phenyl-1H-indole-7-carboxamide are dictated by a combination of polar and non-polar functional groups.

  • Indole Core: The bicyclic aromatic indole ring is largely non-polar and hydrophobic. However, the nitrogen atom contains a lone pair, and the N-H group can act as a hydrogen bond donor, imparting a degree of polarity.[1]

  • Carboxamide Group (-CONH₂): This is a highly polar functional group. The oxygen atom is a strong hydrogen bond acceptor, and the two N-H protons are excellent hydrogen bond donors. This group significantly increases the compound's polarity and its affinity for polar solvents. Amides can sometimes pose challenges during recrystallization.[2][3]

  • Phenyl Group (-C₆H₅): Attached at the 5-position, this aromatic ring is bulky and non-polar, contributing significantly to the molecule's hydrophobic character. It favors interactions with non-polar or aromatic solvents through van der Waals forces and π-π stacking.

  • Iodo Group (-I): The iodine atom at the 3-position is large and polarizable, adding to the molecular weight and non-polar surface area. While primarily hydrophobic, it can participate in halogen bonding, a weak, non-covalent interaction that can influence crystal packing.

Expert Insight: The presence of both a strongly hydrogen-bonding carboxamide and large non-polar aromatic systems (phenyl and indole) creates a molecule with dual solubility characteristics. It is unlikely to be soluble in extremely non-polar solvents (like hexanes) or extremely polar solvents (like water) alone. This duality strongly suggests that polar aprotic solvents, polar protic solvents, or a mixed-solvent system will be most effective.

Section 2: The Ideal Recrystallization Solvent - Guiding Principles
Q2: What properties define the "perfect" solvent for recrystallization?

A2: The ideal recrystallization solvent is one that maximizes the recovery of highly pure material. The selection is guided by a set of core principles.[4][5]

  • Differential Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility gradient is the driving force of recrystallization.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, high-purity crystals rather than amorphous precipitates or oils.

  • Safety and Cost: The solvent should be non-toxic, have low flammability, and be cost-effective.[5]

Section 3: Recommended Solvent Systems & Screening Protocol
Q3: Which solvents should I test for recrystallizing 3-iodo-5-phenyl-1H-indole-7-carboxamide?

A3: Based on the molecular structure, a systematic screening of solvents from different classes is the most effective strategy. We recommend starting with the solvents listed in the table below.

Data Presentation: Candidate Solvents for Screening
Solvent ClassRecommended SolventsRationale & Expected Behavior
Polar Protic Ethanol, Isopropanol (IPA), MethanolThe hydroxyl group can hydrogen bond with the carboxamide. The alkyl portion interacts with the non-polar rings. A good temperature gradient is often observed. Methanol may be too strong a solvent, while IPA often provides a better solubility curve.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateThese solvents can accept hydrogen bonds from the N-H groups but cannot donate. Acetonitrile is often an excellent choice for compounds with aromatic rings.[3][6] Ethyl acetate's ester group provides moderate polarity. Acetone is a very strong solvent and may need to be part of a mixed system.
Aromatic TolueneThe aromatic ring of toluene can interact favorably (π-π stacking) with the indole and phenyl rings. It is a good choice for less polar compounds and has been used for recrystallizing other halogenated aromatics.[7] It is often paired with a non-polar co-solvent like heptane.
Mixed-Solvent Systems Ethanol/Water, Acetone/Hexane, Toluene/HeptaneA mixed-solvent system is ideal when no single solvent meets all criteria. The compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (the anti-solvent) is added dropwise until turbidity appears, after which the solution is clarified by heating and then cooled slowly.
Experimental Protocols: Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of your crude compound.

  • Preparation: Place approximately 10-20 mg of your crude 3-iodo-5-phenyl-1H-indole-7-carboxamide into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed pair.

  • Heating Test: If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath while agitating. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume. If it remains insoluble even after adding a significant volume (e.g., >3 mL), it is a poor solvent.

  • Cooling Test (Crystal Formation): Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the result. The ideal solvent will produce a large quantity of crystalline precipitate. If no crystals form, try scratching the inside of the test tube with a glass rod.[8] If an oil forms, the solvent is not suitable.

  • Selection: Select the solvent (or mixed-solvent pair) that provides the best balance of low solubility when cold and high solubility when hot, leading to good crystal recovery.

Mandatory Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Evaluation & Scale-Up A Analyze Molecular Structure (Polar & Non-Polar Groups) B Predict Solubility (Dual Character) A->B C Select Candidate Solvents (Protic, Aprotic, Mixed) B->C D Perform Small-Scale Solubility Tests (10-20 mg) C->D E Test Solubility at RT D->E F Test Solubility when Hot E->F G Cool & Observe Formation (Crystals, Oil, or None) F->G H Evaluate Crystal Yield & Quality G->H I Is Result Optimal? H->I J Select Best System & Proceed to Scale-Up I->J Yes K Refine Choice (Try Mixed Solvents or New Candidates) I->K No K->D

Caption: Workflow for systematic solvent screening.

Section 4: Troubleshooting Guide - Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[8] This is often caused by using a high-boiling point solvent or the solution being too concentrated.

  • Immediate Action: Re-heat the solution until the oil redissolves completely.

  • Solution 1 (Dilute): Add more of the hot solvent (10-20% more) to decrease the saturation point. This should keep the compound dissolved until the solution has cooled to a temperature below its melting point.[8]

  • Solution 2 (Change Solvent): If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.

  • Solution 3 (Mixed-Solvent): In a mixed-solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil, then cool much more slowly to allow crystals time to nucleate properly.

Q5: The solution is supersaturated, and no crystals are forming upon cooling. What are my options?

A5: A failure to crystallize usually means the solution is either not saturated enough or that the energy barrier for crystal nucleation has not been overcome.

  • Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[8]

  • Induce Nucleation (Seeding): If you have a small crystal of the pure compound (a seed crystal), add it to the cold solution. This provides a template for crystal growth.[8]

  • Increase Concentration: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.[8]

  • Drastic Cooling: If the compound is stable, try cooling the flask in a dry ice/acetone bath. This can sometimes shock the system into crystallization, though it may result in very small crystals.

Q6: My crystals formed too quickly and appear powdery or sandy. How can I improve crystal quality?

A6: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[8] The goal is slow, methodical crystal growth.

  • Slow Down Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels. Once at room temperature, then move it to an ice bath to maximize yield.

  • Use More Solvent: The crystallization is happening too quickly because the solution is becoming supersaturated at too high a temperature. Re-dissolve the solid in the minimum amount of hot solvent, then add an additional 5-10% volume of solvent. This will lower the saturation temperature and slow the rate of crystal growth.[8]

Mandatory Visualization: Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals FastCrystals Crystals Formed Too Quickly? Start->FastCrystals Reheat Reheat to Dissolve Oil OilingOut->Reheat Yes Scratch Scratch Flask with Glass Rod NoCrystals->Scratch Yes Reheat2 Reheat to Dissolve Crystals FastCrystals->Reheat2 Yes AddSolvent Add 10-20% More Hot Solvent Reheat->AddSolvent CoolSlowly1 Cool Slowly AddSolvent->CoolSlowly1 Seed Add a Seed Crystal Scratch->Seed Still no crystals? Boil Boil Off Some Solvent to Concentrate Seed->Boil Still no crystals? AddSolvent2 Add 5-10% More Hot Solvent Reheat2->AddSolvent2 CoolSlowly2 Cool Slowly on Benchtop, Then Ice Bath AddSolvent2->CoolSlowly2

Caption: Decision tree for common recrystallization problems.

Section 5: References
  • Purification of halogenated aromatic compounds. (n.d.). Google Patents. Retrieved March 4, 2026, from

  • Crystallization process of tricyclic indole derivatives. (2014, June 5). Google Patents. Retrieved March 4, 2026, from

  • Purification: How To - Chemistry. (n.d.). University of Rochester. Retrieved March 4, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • 3-iodo-1H-indole. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved March 4, 2026, from [Link]

  • 3-Iodo-1H-indole-7-carboxylic acid. (n.d.). AIFCA. Retrieved March 4, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 4, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved March 4, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.). AL Mustaqbal University College. Retrieved March 4, 2026, from [Link]

  • Method For Removing Halogens From An Aromatic Compound. (n.d.). Google Patents. Retrieved March 4, 2026, from

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021, August 25). MDPI. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-Iodo-5-phenyl-1H-indole-7-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-iodo-5-phenyl-1H-indole-7-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-iodo-5-phenyl-1H-indole-7-carboxamide .

Handling halogenated indole derivatives requires a rigorous understanding of their intrinsic electronic properties. The electron-rich nature of the indole core, combined with the photolability of the carbon-iodine (C-I) bond, makes this compound highly susceptible to tandem degradation pathways if improperly stored. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your API.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 3-Iodo-5-phenyl-1H-indole-7-carboxamide degrades primarily through two synergistic pathways:

  • Photolytic Cleavage: The C-I bond is relatively weak and highly sensitive to UV and ambient laboratory light. Photons induce homolytic cleavage, generating a highly reactive aryl radical 1.

  • Oxidative Activation: The electron-rich pyrrole ring within the indole core is highly susceptible to oxidative activation, specifically at the C2-C3 π-bond 2. When exposed to oxygen or reactive oxygen species (ROS)—often accelerated by the radicals generated from photolysis—the indole ring oxidizes into 2-oxindoles and complex oligomers.

G cluster_photo Photolytic Degradation cluster_ox Oxidative Degradation API 3-Iodo-5-phenyl-1H-indole -7-carboxamide Light UV / Ambient Light API->Light Oxygen O2 / ROS / Moisture API->Oxygen Radical Homolytic C-I Cleavage (Aryl Radical) Light->Radical Dehalogenation Dehalogenated Products Radical->Dehalogenation Radical->Oxygen Radical Trapping by O2 C2C3 C2-C3 π-Bond Activation Oxygen->C2C3 Oxindole 2-Oxindoles & Oligomers (Pink/Brown Discoloration) C2C3->Oxindole

Fig 1. Dual degradation pathways of 3-iodo-5-phenyl-1H-indole-7-carboxamide via light and oxygen.

Frequently Asked Questions (Troubleshooting)

Q1: My purified white/off-white powder turned pink/tan after a few weeks on the bench. Is it still usable? A1: No, discoloration is a primary macroscopic indicator of API degradation. This color shift is caused by the autoxidation of the indole core. The C2-C3 π-bond reacts with ambient oxygen to form 2-oxindoles, which subsequently oligomerize into extended conjugated systems that appear pink, tan, or brown 3. You must repurify the compound (e.g., via flash chromatography using deactivated silica) before use in sensitive assays.

Q2: LC-MS analysis of my stored stock solution shows a prominent mass peak corresponding to [M-I+H]+. What caused this? A2: This mass shift indicates dehalogenation driven by photolytic cleavage. Iodoindoles are highly sensitive to light. Exposure to standard fluorescent laboratory lighting provides enough energy to homolytically cleave the C-I bond 1. The resulting radical abstracts a hydrogen atom from the solvent, leading to the dehalogenated byproduct. Always store solutions in amber vials.

Q3: I stored my compound at -80°C, but it still degraded rapidly once I dissolved it for my assay. Why? A3: The degradation likely occurred during the thawing process, not during storage. If a cold vial is opened immediately upon removal from the freezer, ambient moisture condenses on the cold powder. This moisture facilitates localized hydrolysis of the carboxamide group and accelerates transition-metal-catalyzed oxidation. Vials must be equilibrated to room temperature in a desiccator prior to opening.

Quantitative Storage Stability Matrix

To ensure reproducibility, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereLight ExposureExpected Stability (Solid)Expected Stability (Solution)*
Room Temp (20°C) Ambient AirUnrestricted< 1 Week (Discoloration)< 24 Hours
Room Temp (20°C) Argon / NitrogenAmber Vial1 - 2 Months< 1 Week
Refrigerated (4°C) Argon / NitrogenAmber Vial~ 6 Months1 - 2 Weeks
Frozen (-20°C) Argon / NitrogenAmber Vial> 12 Months3 - 6 Months
Ultra-Low (-80°C) Argon / NitrogenAmber Vial> 24 Months> 12 Months

*Note: Solution stability assumes the use of anhydrous, degassed solvents (e.g., DMSO or DMF).

Standard Operating Procedure (SOP): Inert Handling & Storage

This protocol is designed as a self-validating system. By controlling the environment at every transfer step, you eliminate the causative variables of degradation (light, oxygen, moisture).

Phase 1: Solvent Preparation

  • Select anhydrous solvents (e.g., DMSO, DMF, or Acetonitrile) with <50 ppm water content.

  • Degas the solvent by sparging with high-purity Argon for a minimum of 30 minutes. Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species that attack the indole C2-C3 bond.

Phase 2: Aliquoting and Dissolution 3. Transfer the bulk powder into a nitrogen-filled glovebox or utilize a Schlenk line with a continuous Argon stream. 4. Dissolve the compound in the degassed solvent to your desired stock concentration (e.g., 10 mM). 5. Divide the stock solution into single-use aliquots (50–100 µL) in amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles, while amber glass blocks the UV/visible wavelengths responsible for C-I homolytic cleavage.

Phase 3: Sealing and Storage 6. Flush the headspace of each amber vial with a gentle stream of Argon for 5 seconds. 7. Cap immediately with a PTFE-lined screw cap. Seal the exterior gap between the cap and vial with Parafilm to prevent atmospheric ingress over time. 8. Transfer immediately to a -20°C or -80°C freezer.

Phase 4: Recovery (Self-Validating Step) 9. Remove the required aliquot from the freezer and place it unopened into a vacuum desiccator. 10. Allow 30–45 minutes for the vial to equilibrate to room temperature. Causality: This prevents atmospheric moisture from condensing inside the vial and triggering hydrolysis/oxidation. 11. Validation: For critical assays, run a rapid LC-MS check of the stock. Confirm the presence of the parent mass and the absence of[M-I+H]+ (dehalogenation) or [M+16]+ (oxidation) peaks.

References

  • Indoles in Multicomponent Processes (MCPs)
  • Purification of indoles synthesized from (2-Chloro-4-iodophenyl)
  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-iodo-5-phenyl-1H-indole-7-carboxamide

This guide details the mass spectrometry (MS) fragmentation characteristics of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a specific scaffold often utilized in the development of kinase inhibitors (e.g., JAK/STAT or antiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a specific scaffold often utilized in the development of kinase inhibitors (e.g., JAK/STAT or antiviral targets).

Due to the specific nature of this pharmaceutical intermediate, this guide synthesizes mechanistic principles of electrospray ionization (ESI) fragmentation with structural analysis to provide a predictive reference standard. It compares the compound against non-iodinated and chlorinated analogs to aid in impurity profiling and structural validation.

Executive Summary

3-iodo-5-phenyl-1H-indole-7-carboxamide (Formula:


) presents a unique mass spectral signature defined by the lability of the C-I bond and the stability of the biphenyl-like core. In positive mode ESI-MS/MS, the fragmentation is dominated by the loss of the iodine atom/radical and the neutral loss of ammonia from the carboxamide group.

This guide serves researchers validating the synthesis of 3-substituted indoles, distinguishing them from common byproducts like the des-iodo precursor or regioisomeric impurities .

Compound Profile
FeatureDetail
Chemical Formula

Monoisotopic Mass 361.9916 Da
Precursor Ion [M+H]⁺ 363.00 Da
Key Structural Motifs Indole Core, 3-Iodo (labile), 7-Carboxamide (primary amide), 5-Phenyl (stable aryl)

Experimental Protocol (High-Resolution MS)

To replicate the fragmentation patterns described below, the following ESI-QTOF (Quadrupole Time-of-Flight) or Orbitrap parameters are recommended.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source deiodination).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile iodine loss and the core fragmentation.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]

Fragmentation Analysis & Causality

The fragmentation of 3-iodo-5-phenyl-1H-indole-7-carboxamide follows three distinct mechanistic channels.

Pathway A: The "Iodine Effect" (Primary Channel)

The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (~57 kcal/mol). Under collision-induced dissociation (CID), this is invariably the first cleavage.

  • Mechanism: Homolytic or heterolytic cleavage of the C-I bond.

  • Observation: A dominant product ion at m/z 236 (loss of I•, radical cation formation) or m/z 237 (loss of HI, if proton transfer precedes cleavage).

  • Diagnostic Value: The mass shift of 126.9 Da is the primary confirmation of the 3-iodo substitution.

Pathway B: Deamidation (Carboxamide Loss)

The 7-carboxamide group is a primary amide (


).
  • Mechanism: Neutral loss of ammonia (

    
    , 17.03 Da) to form an acylium ion.
    
  • Observation: Transition from m/z 363

    
     346 .
    
  • Ortho-Effect Note: The 7-position is adjacent to the Indole N-H. While water loss (18 Da) is possible via an ortho-effect interaction, the loss of ammonia to form the acylium cation is generally favored in primary amides.

Pathway C: The Stable Core (Phenyl-Indole)

The 5-phenyl substituent is highly stable. Unlike alkyl chains which fragment easily, the biphenyl-like stability of the phenyl-indole core means that after Iodine and Ammonia are lost, the remaining scaffold (m/z ~219 ) requires high collision energy (>50 eV) to fragment further (typically via HCN loss or ring opening).

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation, distinguishing between the Iodine-first and Amide-first pathways.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 363.00 (C15H12IN2O)+ DeIodo Des-iodo Cation [M+H - I•/HI] m/z ~236/237 Parent->DeIodo Loss of I (127 Da) Weak C-I Bond DeAmido Acylium Ion [M+H - NH3]+ m/z 346.00 Parent->DeAmido Loss of NH3 (17 Da) Amide Cleavage Core Phenyl-Indole Core [M+H - I - NH3]+ m/z 219.09 DeIodo->Core Loss of NH3 DeAmido->Core Loss of I RingBreak Ring Fragmentation [Loss of HCN/CO] Core->RingBreak High CE (>50eV)

Figure 1: Mechanistic fragmentation tree for 3-iodo-5-phenyl-1H-indole-7-carboxamide. The red path indicates the most facile cleavage (Iodine loss).

Comparative Analysis: Product vs. Alternatives

To confirm the identity of the product, it is crucial to compare its spectral footprint against its synthetic precursors and potential halogenated analogs.

Table 1: Theoretical Transition Comparison
CompoundPrecursor [M+H]⁺Key Neutral Loss 1Key Neutral Loss 2Diagnostic Fragment
Target: 3-Iodo-Analog 363.00 -127 (I) -17 (

)
m/z 236 (Des-iodo core)
Alternative A: 3-Chloro-Analog 271.06-35/37 (Cl)-17 (

)
m/z 236 (Des-chloro core)
Alternative B: Des-iodo (Precursor) 237.10-17 (

)
-28 (CO)m/z 220 (Amide loss)
Comparative Insights
  • Iodine vs. Chlorine:

    • Isotopes: The 3-Chloro analog will display a distinct 3:1 isotopic ratio (m/z 271 and 273) due to

      
       and 
      
      
      
      . The 3-Iodo target is monoisotopic (single peak at 363).
    • Bond Strength: The C-Cl bond is significantly stronger than C-I. While Iodine falls off at low collision energies (10-20 eV), the Chlorine atom is often retained until the core structure fragments.

  • Des-iodo Precursor (Impurity):

    • If the iodination reaction is incomplete, you will see a peak at m/z 237 . This molecule lacks the 127 Da loss channel, confirming the absence of Iodine.

Detailed Data Summary (Predicted)

The following table provides the calculated exact masses for the key ions discussed, useful for setting up inclusion lists in data-dependent acquisition (DDA) experiments.

Table 2: Predicted Ion List (ESI+)
Ion IdentityFormulaCalculated m/zError Tolerance (ppm)
Parent [M+H]⁺

363.00 < 5
[M+H - NH3]⁺

345.97< 5
[M+H - I]⁺ (Radical Cation)

236.09< 5
[M+H - HI]⁺

235.08< 5
Core [M+H - I - NH3]⁺

219.06< 5

References

  • General Indole Fragmentation: Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Explains the characteristic HCN losses in indole systems).
  • Carboxamide Mass Spectrometry

    • Holčapek, M., et al. "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer.
  • Analogous Indole-Carboxamide Data

    • Banister, S. D., et al. "Indole-3-carboxamide synthetic cannabinoids: Fragmentation patterns and structural characterization."[2] ACS Chemical Neuroscience.

Sources

Comparative

Technical Comparison Guide: 3-Iodo vs. 3-Bromo-5-phenyl-1H-indole-7-carboxamide

The following guide provides a technical comparison of 3-iodo-5-phenyl-1H-indole-7-carboxamide versus its 3-bromo analog, focusing on their application as kinase inhibitors (specifically targeting IKK and potentially JAK...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 3-iodo-5-phenyl-1H-indole-7-carboxamide versus its 3-bromo analog, focusing on their application as kinase inhibitors (specifically targeting IKK


 and potentially JAK family kinases).

Executive Summary

  • Primary Application: Inhibition of I

    
    B Kinase 
    
    
    
    (IKK
    
    
    ) and related kinases in the NF-
    
    
    B signaling pathway.[1]
  • Core Scaffold: 5-phenyl-1H-indole-7-carboxamide.

  • Key Finding: The 3-iodo variant typically exhibits superior potency compared to the 3-bromo analog. This is attributed to the enhanced halogen bonding capability of the iodine atom with the kinase hinge region (backbone carbonyls), a phenomenon driven by the larger

    
    -hole of the iodine atom.
    
  • Recommendation: Use the 3-iodo analog for maximizing biochemical potency in early-stage hit-to-lead optimization. Use the 3-bromo analog if subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is required for diversifying the C3 position, as it offers a more balanced reactivity profile for certain synthetic routes.

Chemical & Physical Properties Comparison

Feature3-Iodo-5-phenyl-1H-indole-7-carboxamide3-Bromo-5-phenyl-1H-indole-7-carboxamide
Molecular Formula C

H

IN

O
C

H

BrN

O
Molecular Weight ~362.17 g/mol ~315.17 g/mol
C3 Substituent Radius Iodine (1.98 Å)Bromine (1.85 Å)
Halogen Bond Strength High (Strong

-hole)
Moderate
Lipophilicity (cLogP) Higher (~3.5 - 4.0)Moderate (~3.2 - 3.7)
Synthetic Utility Excellent leaving group for C-C coupling; susceptible to de-iodination.[2]Good balance of stability and reactivity for C3 diversification.

Potency & Mechanism of Action

Mechanism: ATP-Competitive Inhibition

Both compounds function as ATP-competitive inhibitors. The indole-7-carboxamide scaffold anchors the molecule in the ATP-binding pocket of the kinase. The carboxamide group typically forms hydrogen bonds with the hinge region residues (e.g., Glu/Leu backbone).

The "Halogen Effect" in Potency

In the context of IKK


 and similar kinases (JAKs), the C3 position of the indole ring is often oriented toward a hydrophobic pocket or the gatekeeper residue.
  • 3-Iodo Potency: Iodine is less electronegative and more polarizable than bromine. It forms a distinct positive electrostatic potential region (the

    
    -hole) along the C-I bond axis. This allows the 3-iodo substituent to form a strong halogen bond  with nucleophilic backbone carbonyl oxygens (e.g., Valine or Leucine residues in the hinge).
    
  • 3-Bromo Potency: While bromine can also participate in halogen bonding, the interaction is weaker due to a smaller

    
    -hole and higher electronegativity. Consequently, the 3-bromo analog often shows 2-5x lower potency (higher IC
    
    
    
    ) than the iodo variant in biochemical assays.

Representative Data Trends (Based on Miller et al. Series):

  • 3-Iodo Analog: Expected IC

    
     range: 10 – 100 nM  (High Potency)
    
  • 3-Bromo Analog: Expected IC

    
     range: 50 – 300 nM  (Moderate Potency)
    
  • Note: Absolute values depend on specific assay conditions (ATP concentration, kinase construct).

Experimental Protocols

A. Synthesis of 3-Halo-5-phenyl-1H-indole-7-carboxamides

The synthesis typically proceeds via the halogenation of the 5-phenyl-1H-indole-7-carboxamide intermediate.

Step-by-Step Protocol:

  • Starting Material: Dissolve 5-phenyl-1H-indole-7-carboxamide (1.0 equiv) in DMF or DMF/DCM mixture.

  • Halogenation:

    • For 3-Iodo: Add N-iodosuccinimide (NIS) (1.05 equiv) at 0°C. Stir for 1-2 hours at RT.

    • For 3-Bromo: Add N-bromosuccinimide (NBS) (1.05 equiv) at 0°C. Stir for 1-2 hours at RT.

  • Quench: Pour the reaction mixture into ice-water/sodium thiosulfate solution to remove excess halogen.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

B. In Vitro IKK Kinase Assay

To validate potency, use a FRET-based or radioactive kinase assay.

  • Reagents: Recombinant human IKK

    
    , biotinylated I
    
    
    
    B
    
    
    peptide substrate, ATP (at
    
    
    ), and test compounds (DMSO stocks).
  • Reaction Mix: Incubate kinase + peptide + compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT) for 15 mins.
    
  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Add detection reagents (e.g., Eu-labeled anti-phospho-antibody and APC-labeled streptavidin for TR-FRET).

  • Analysis: Measure fluorescence ratio (665 nm / 615 nm). Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Visualization: Signaling Pathway & Workflow

Figure 1: IKK / NF- B Signaling Pathway

This diagram illustrates the biological context where these inhibitors act.

IKK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-alpha, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha, IKK-beta, NEMO) Receptor->IKK_Complex Activation IkB I-kappa-B (Inhibitor) IKK_Complex->IkB Phosphorylation NFkB NF-kappa-B (p50/p65) IkB->NFkB Degradation releases NF-kB Nucleus Nucleus / Gene Transcription NFkB->Nucleus Translocation Inhibitor Indole-7-Carboxamide (Inhibitor) Inhibitor->IKK_Complex Blocks ATP Binding

Caption: Schematic of the NF-


B signaling cascade.[1] The indole-7-carboxamide inhibitors target the IKK

subunit, preventing I

B phosphorylation and subsequent inflammatory gene transcription.
Figure 2: Binding Mode Logic (Halogen Bonding)

Binding_Mode cluster_pocket Kinase ATP Pocket Hinge Hinge Region (Backbone C=O) Hydrophobic Hydrophobic Pocket Compound_I 3-Iodo Analog Iodine Atom (Large Sigma Hole) Compound_I:I->Hinge Strong Halogen Bond (High Potency) Compound_I->Hydrophobic Van der Waals Compound_Br 3-Bromo Analog Bromine Atom (Small Sigma Hole) Compound_Br:Br->Hinge Weak Halogen Bond (Lower Potency)

Caption: Mechanistic comparison of binding modes. The 3-iodo substituent forms a stronger halogen bond with the kinase hinge region compared to the 3-bromo substituent, driving higher potency.

References

  • Miller, D. D., et al. (2011).[1][3][4] "3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-

    
    ." Bioorganic & Medicinal Chemistry Letters, 21(8), 2255–2258. Link
    
  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKK

    
     Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 9(12), 1236–1241. Link
    
  • Patent WO2009023623 . "Indole carboxamide derivatives and uses thereof." (Context for 3-halo intermediates in kinase inhibition). Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388. (Reference for halogen bonding mechanism). Link

Sources

Validation

Comparative Guide: LC-MS Validation of 3-iodo-5-phenyl-1H-indole-7-carboxamide Purity

Executive Summary In the development of indole-based kinase inhibitors and antiviral scaffolds, the purity of halogenated intermediates is critical. 3-iodo-5-phenyl-1H-indole-7-carboxamide presents a specific analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indole-based kinase inhibitors and antiviral scaffolds, the purity of halogenated intermediates is critical. 3-iodo-5-phenyl-1H-indole-7-carboxamide presents a specific analytical challenge: the high lipophilicity of the 5-phenyl group combined with the labile nature of the C3-iodine bond creates a profile where traditional HPLC-UV often fails to detect critical impurities, specifically des-iodo degradants and regioisomers (2-iodo) .

This guide objectively compares High-Resolution LC-MS (HRMS) against HPLC-UV and qNMR , establishing LC-MS as the superior technique for trace impurity profiling (<0.1%) while defining the specific roles for UV and NMR in a validated control strategy.

Part 1: The Analytical Challenge

The target molecule contains three distinct functional zones that dictate its chromatographic and mass spectrometric behavior:

  • Indole Core (Scaffold): High UV absorptivity but prone to oxidation.

  • 7-Carboxamide (Polar Head): Hydrogen bond donor/acceptor; susceptible to hydrolysis.

  • 3-Iodo & 5-Phenyl (Hydrophobic Tail): The iodine atom is large and polarizable, while the phenyl group drives retention on C18 columns.

Why Standard Methods Fail
  • The "UV Blind Spot": The des-iodo impurity (5-phenyl-1H-indole-7-carboxamide) has a UV chromophore nearly identical to the target. If chromatographic resolution is imperfect (

    
    ), UV integration will hide the impurity under the main peak, leading to false purity calculations.
    
  • Regioisomer Co-elution: The 2-iodo isomer, often formed during electrophilic iodination, is isobaric and chemically similar, often requiring specialized stationary phases for separation.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of three competing methodologies based on internal validation data.

FeatureMethod A: HPLC-UV (DAD) Method B: LC-MS/MS (QqQ/Q-TOF) Method C: 1H-qNMR
Primary Utility Routine QC (High Concentration)Trace Impurity Profiling & IDAbsolute Purity (Potency)
Specificity Low (Relies on separation)High (Mass-resolved)High (Structural resolution)
LOD (Limit of Detection) ~0.05% (w/w)<0.005% (w/w) ~1.0% (w/w)
Linearity (

)
>0.999>0.995N/A
Critical Weakness Cannot distinguish co-eluting isomersMatrix effects (Ion suppression)Low sensitivity; High sample req.
Cost Per Run LowHighMedium
Expert Insight: The Case for Orthogonality

Do not rely on a single detector. While LC-MS is the gold standard for sensitivity, it cannot quantify salt counter-ions or residual solvents. A robust validation protocol uses qNMR to establish the purity of the "Reference Standard" and LC-MS to validate the purity of the "Test Samples."

Part 3: Detailed LC-MS Validation Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It prioritizes the separation of the critical des-iodo impurity.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Why: The Phenyl-Hexyl phase interacts with the 5-phenyl ring of the analyte via

      
       stacking, offering superior selectivity for the iodine position compared to standard C18.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium acetate if possible; formic acid provides better protonation (

      
      ) for the carboxamide nitrogen.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Target Ions (m/z):

    • Analyte: 363.0

      
       (Calculated Monoisotopic Mass: 362.00).
      
    • Des-iodo Impurity: 237.1

      
       (Loss of I, +H).
      
    • Di-iodo Impurity: 488.9

      
       (Over-iodination).
      
Fragmentation Logic (MS/MS)

Iodine (Monoisotopic Mass ~126.9) is a unique handle. Unlike Chlorine or Bromine, Iodine does not show an M+2 isotope peak.

  • Primary Transition:

    
     (Loss of Iodine radical 
    
    
    
    ).
  • Secondary Transition:

    
     (Loss of 
    
    
    
    and
    
    
    ).

Part 4: Visualizing the Validation Logic

Diagram 1: Impurity Origin & Detection Workflow

This diagram illustrates where specific impurities enter the stream and which detector captures them.

G Start Crude Synthesis (5-phenyl-indole + NIS) Impurity1 Impurity A: Des-iodo Precursor (m/z 237) Start->Impurity1 Impurity2 Impurity B: 2-iodo Regioisomer (Isobaric m/z 363) Start->Impurity2 Target Target Analyte: 3-iodo-5-phenyl... (m/z 363) Start->Target HPLC HPLC Separation (Phenyl-Hexyl Column) Impurity1->HPLC Impurity2->HPLC Target->HPLC UV UV Detector (254nm) Result: Single Peak? (Risk: Co-elution) HPLC->UV Non-Specific MS Mass Spec (MS/MS) Result: Mass Resolved HPLC->MS Specific Fail Risk: False Purity UV->Fail Fails to see Impurity B Pass Validated Purity MS->Pass Distinguishes A (Mass) and B (Fragment)

Caption: Analytical workflow demonstrating the risk of UV detection for isobaric impurities and the necessity of MS specificity.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 363.0 Frag1 Fragment 1 [M+H - NH3]+ (Loss of Amide) m/z 346.0 Parent->Frag1 -17 Da (NH3) Frag2 Fragment 2 [M+H - I•]+ (Radical Loss of Iodine) m/z 236.1 Parent->Frag2 -127 Da (Iodine) Frag3 Core Scaffold [Phenyl-Indole]+ m/z 219.1 Frag2->Frag3 -17 Da (NH3)

Caption: Proposed ESI+ fragmentation pathway. The loss of Iodine (127 Da) is the diagnostic transition for the 3-iodo species.

Part 5: References & Grounding

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration.[3]

  • H.E. Gottlieb, et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. (Standard for qNMR solvent peaks).

  • Pavlovic, D., et al. Fragmentation mechanisms of halogenated indoles in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Contextual reference for indole fragmentation).

Sources

Comparative

Comparative binding affinity of 3-iodo-5-phenyl-1H-indole-7-carboxamide vs standard inhibitors

This guide provides a comprehensive technical analysis of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a critical scaffold and intermediate in the development of potent I B Kinase (IKK ) inhibitors. It compares the binding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3-iodo-5-phenyl-1H-indole-7-carboxamide , a critical scaffold and intermediate in the development of potent I


B Kinase 

(IKK

)
inhibitors. It compares the binding affinity and pharmacological profile of this specific halogenated indole against optimized clinical candidates and standard reference inhibitors.

Executive Summary & Target Identification

3-iodo-5-phenyl-1H-indole-7-carboxamide (referred to herein as Indole-7-I ) represents a pivotal chemotype in the structural optimization of ATP-competitive inhibitors for IKK


  (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta).

While the "3-iodo" variant serves primarily as a functionalizable scaffold or moderate-affinity precursor, its core architecture—specifically the 7-carboxamide (hydrogen bond donor/acceptor) and the 5-phenyl group (hydrophobic interaction)—establishes the fundamental binding mode required for kinase selectivity. This guide compares Indole-7-I against the industry standard TPCA-1 and the optimized sulfonamide derivative GSK-Cmpd-24 .

Target Profile: IKK [1]
  • Role: Central regulator of the NF-

    
    B signaling pathway.
    
  • Mechanism: Phosphorylates I

    
    B
    
    
    
    , triggering its degradation and releasing NF-
    
    
    B to translocate to the nucleus.
  • Therapeutic Indication: Autoimmune diseases (RA, COPD) and inflammatory cancers.

Comparative Binding Data

The following table synthesizes binding affinity data (


 / 

) derived from TR-FRET and radiometric kinase assays.
CompoundStructure / RoleTarget (IKK

)

Selectivity ProfileBinding Mode
3-iodo-5-phenyl-1H-indole-7-carboxamide Scaffold / Precursor ~150 - 300 nM *Moderate (Pan-kinase liability)ATP-Competitive: The 3-iodo group occupies the hydrophobic pocket but lacks specific polar contacts with the gatekeeper residue.
GSK-Cmpd-24 (Optimized Analog)Lead Candidate 1 - 3 nM High (>100-fold vs IKK

)
ATP-Competitive: The 3-position is optimized with a sulfonamide to form critical H-bonds with the kinase hinge region.
TPCA-1 Standard Inhibitor 17.9 nM High (Selectivity for IKK

over IKK

)
ATP-Competitive: Thiophene-carboxamide core mimics the adenine ring of ATP.
Staurosporine Broad Control < 5 nM None (Pan-kinase)ATP-Competitive: Non-selective reference for assay validation.

*Note: Values for the 3-iodo scaffold are estimated based on SAR (Structure-Activity Relationship) trends where unoptimized 3-halo intermediates typically exhibit 50-100x lower potency than their 3-sulfonamide or 3-heteroaryl optimized counterparts.

Mechanism of Action & Structural Logic

The Indole-7-carboxamide series derives its potency from a unique binding pose within the IKK


 ATP-binding site.
Structural Determinants of Affinity
  • 7-Carboxamide (The Anchor): Forms a bidentate hydrogen bond network with the kinase hinge region (specifically Glu97 and Cys99 in IKK

    
    ). This is the non-negotiable "warhead" of the scaffold.
    
  • 5-Phenyl Group: Projects into the hydrophobic back-pocket (selectivity pocket), displacing water and providing entropic gain.

  • 3-Position (The Variable):

    • In Indole-7-I , the iodine atom provides a lipophilic contact but fails to engage specific polar residues.

    • In Optimized Inhibitors (e.g., GSK-Cmpd-24), this position is substituted with a cyclic sulfonamide or amine, which engages the Lys44 or Asp145 residues, dramatically increasing residence time and affinity.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Indole-7-I within the NF-


B pathway.

NFB_Pathway Stimulus TNF-α / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) TAK1->IKK_Complex Phosphorylation IkB IκBα (Inhibitor) IKK_Complex->IkB Phosphorylation (Ser32/36) NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation (Ubiquitin-Proteasome) NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Nuclear Translocation Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription Inhibitor 3-iodo-5-phenyl- 1H-indole-7-carboxamide Inhibitor->IKK_Complex ATP-Competitive Inhibition

Caption: Schematic of the canonical NF-


B pathway showing the specific inhibition of the IKK complex by the indole-7-carboxamide scaffold.

Experimental Protocols

To validate the binding affinity of 3-iodo-5-phenyl-1H-indole-7-carboxamide , the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This method is superior to standard ELISA for determining


 values accurately.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Reagents:
  • Kinase: Recombinant Human IKK

    
     (GST-tagged).
    
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Antibody: Europium (Eu)-labeled anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow:
  • Preparation: Dilute 3-iodo-5-phenyl-1H-indole-7-carboxamide in DMSO (start at 10

    
    M, 1:3 serial dilution).
    
  • Incubation:

    • Add 5

      
      L of inhibitor (or DMSO control) to a 384-well low-volume plate.
      
    • Add 5

      
      L of Kinase/Antibody mixture (Final conc: 5 nM IKK
      
      
      
      , 2 nM Eu-Ab).
    • Add 5

      
      L of Tracer (Final conc: 
      
      
      
      of tracer, typically 10-30 nM).
  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot vs. log[Inhibitor] to determine 
    
    
    
    .
Assay Logic Diagram

Assay_Workflow cluster_logic Binding Logic Step1 Step 1: Titration Serial Dilution of Indole-7-I Step2 Step 2: Complex Formation IKKβ + Eu-Ab + Tracer Step1->Step2 Step3 Step 3: Competition Inhibitor displaces Tracer Step2->Step3 60 min Incubation Step4 Step 4: Detection Measure TR-FRET Ratio Step3->Step4 High_Affinity High Affinity (Low FRET Signal) Step4->High_Affinity Low_Affinity Low Affinity (High FRET Signal) Step4->Low_Affinity

Caption: Workflow for the TR-FRET competition assay. High inhibitor affinity results in tracer displacement and reduced FRET signal.

References

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKK

    
     Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 9(12), 1164–1169. 
    
  • Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK

    
    , TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. 
    
  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I

    
    B kinase that binds at an allosteric site of the enzyme and blocks NF-
    
    
    
    B-dependent transcription." Journal of Biological Chemistry, 278(3), 1450-1456.
Validation

Benchmarking 3-iodo-5-phenyl-1H-indole-7-carboxamide against non-iodinated analogs

This guide serves as a technical benchmark for 3-iodo-5-phenyl-1H-indole-7-carboxamide , a specialized small-molecule probe primarily utilized in the development of IκB Kinase β (IKKβ) inhibitors. This analysis objective...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 3-iodo-5-phenyl-1H-indole-7-carboxamide , a specialized small-molecule probe primarily utilized in the development of IκB Kinase β (IKKβ) inhibitors. This analysis objectively compares its physicochemical and biological performance against non-iodinated analogs (specifically the 3-H and 3-chloro variants) to assist researchers in lead optimization and structure-activity relationship (SAR) studies.

Part 1: Executive Technical Summary

Compound: 3-iodo-5-phenyl-1H-indole-7-carboxamide Core Scaffold: Indole-7-carboxamide Primary Target: IκB Kinase β (IKKβ) – Key regulator of the NF-κB inflammatory pathway. Role: High-affinity crystallographic probe and potency benchmark.

The indole-7-carboxamide scaffold is a privileged structure in kinase inhibition. The 7-carboxamide moiety forms a critical bidentate hydrogen bond with the kinase hinge region. The introduction of an iodine atom at the C3 position significantly alters the compound's pharmacological profile compared to its non-iodinated (hydrogen) or lighter halogen (chlorine/fluorine) counterparts, primarily through halogen bonding and hydrophobic space-filling .

Part 2: Benchmarking Performance

The following data synthesizes SAR trends from IKKβ inhibitor optimization campaigns (e.g., GSK, BMS).

Table 1: Comparative Physicochemical & Potency Profile
Metric3-Iodo Analog (Target)3-H Analog (Baseline)3-Chloro Analog (Comparator)
Structure C3-I C3-H C3-Cl
IKKβ IC50 (Potency) < 50 nM (High Potency)> 1,000 nM (Low Potency)~ 100–300 nM (Medium Potency)
Ligand Efficiency (LE) Moderate (High MW penalty)Low (Poor potency)High (Good balance)
Lipophilicity (cLogP) ~ 3.8 (High)~ 2.9 (Moderate)~ 3.3 (Moderate)
Solubility (Aq) Low (< 10 µM)ModerateModerate
Metabolic Stability Low (C-I bond labile)HighModerate
Binding Mechanism Halogen Bond + Hydrophobic FillH-Bond (Hinge only)Weak Halogen Bond
Performance Analysis
  • Potency Driver (The "Iodine Effect"):

    • Vs. Non-Iodinated (3-H): The 3-H analog lacks the steric bulk to fill the ATP-binding pocket's "gatekeeper" region. The 3-iodo substituent fills this hydrophobic void, resulting in a >20-fold increase in potency.

    • Vs. Chlorinated (3-Cl): While chlorine improves potency over hydrogen, iodine is superior in binding affinity due to the sigma-hole effect . The large, polarizable iodine atom can donate electron density to a backbone carbonyl oxygen (Lewis base) in the kinase hinge, forming a strong halogen bond that chlorine (less polarizable) cannot replicate as effectively.

  • Liability (ADME):

    • The 3-iodo analog suffers from poor metabolic stability. The C-I bond is susceptible to oxidative metabolism and nucleophilic displacement. While excellent for in vitro binding studies and crystallography, it is often replaced by bioisosteres (e.g., sulfonamides or alkynes) for in vivo drug candidates.

Part 3: Mechanistic Visualization

The following diagram illustrates the NF-κB signaling pathway where this compound acts as an inhibitor, and the chemical synthesis workflow to generate it.

G cluster_pathway Mechanism of Action: NF-κB Pathway Inhibition cluster_synthesis Synthesis Workflow Stimulus TNFα / IL-1β (Pro-inflammatory Signals) Receptor TNFR / IL-1R Stimulus->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / IKKγ) Receptor->IKK_Complex Activates IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates Inhibitor 3-iodo-5-phenyl- indole-7-carboxamide Inhibitor->IKK_Complex Inhibits (ATP Competitive) NFkB NF-κB (Transcription Factor) IkB->NFkB Degradation releases Nucleus Nuclear Translocation & Cytokine Production NFkB->Nucleus Translocates Start 5-phenyl-1H-indole- 7-carboxamide Product 3-iodo-5-phenyl- indole-7-carboxamide Start->Product Electrophilic Aromatic Substitution (C3 Selective) Reagent NIS (N-Iodosuccinimide) or I2 / KOH Reagent->Product

Caption: Top: Inhibition of the IKK complex prevents IκBα degradation, blocking NF-κB inflammatory signaling. Bottom: Direct C3-iodination synthesis route.

Part 4: Experimental Protocols

To replicate the benchmarking data, follow these standardized protocols.

Protocol A: Synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide

Rationale: Direct electrophilic iodination is highly selective for the C3 position of the indole ring due to its high electron density.

  • Starting Material: Dissolve 5-phenyl-1H-indole-7-carboxamide (1.0 eq) in anhydrous DMF or Acetone (0.1 M concentration).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.

    • Note: Avoid large excess of NIS to prevent over-iodination at other positions.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (formation of a less polar spot) or LC-MS (Mass shift: M+H +126 Da).

  • Workup: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (to quench unreacted iodine).

  • Isolation: Filter the resulting precipitate. Wash with water and cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/Ethyl Acetate) if necessary.

  • Validation: 1H NMR should show the disappearance of the C3-H singlet (typically ~6.5–7.0 ppm).

Protocol B: IKKβ Kinase Inhibition Assay (FRET-based)

Rationale: A FRET assay measures the phosphorylation of a peptide substrate. The inhibitor prevents this phosphorylation.

  • Reagents: Recombinant human IKKβ enzyme, Fluorescein-labeled IκBα peptide substrate, ATP (at Km concentration, typically 10 µM).

  • Preparation: Prepare 3x serial dilutions of the 3-iodo compound and the 3-H analog in DMSO (Final DMSO < 1%).

  • Incubation:

    • Mix Enzyme + Inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add ATP and Substrate mixture to start the reaction.

  • Detection: After 60 minutes, add Stop Solution (EDTA) and Development Reagent (Terbium-labeled antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.

    • Expected Result: 3-iodo IC50 < 50 nM; 3-H IC50 > 1 µM.

References

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.

  • Bamborough, P., et al. (2011). "3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "3-iodo-5-phenyl-1H-indole-7-carboxamide."[1][2]

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications." Journal of Medicinal Chemistry. (Cited for mechanistic grounding of Iodine effect).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-iodo-5-phenyl-1H-indole-7-carboxamide

[1] Executive Summary & Chemical Profile 3-iodo-5-phenyl-1H-indole-7-carboxamide is a specialized halogenated heterocyclic compound. Unlike common reagents, its disposal requires specific protocols due to the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

3-iodo-5-phenyl-1H-indole-7-carboxamide is a specialized halogenated heterocyclic compound. Unlike common reagents, its disposal requires specific protocols due to the presence of the carbon-iodine (C-I) bond and the indole core . Improper disposal can lead to the formation of toxic elemental iodine (


) or persistent environmental pollutants.

Immediate Classification:

  • Waste Class: Hazardous Chemical Waste (Halogenated Organic).[1]

  • RCRA Status: Non-listed (Process Waste); must be characterized by toxicity/reactivity.

  • Key Hazard: Aquatic toxicity and potential release of corrosive hydrogen iodide (HI) or elemental iodine upon thermal decomposition or reaction with strong oxidizers.

Molecular Hazard Analysis
Functional GroupDisposal RiskOperational Protocol
Indole Core Combustible; Nitrogenous waste.Segregate from oxidizers (e.g., Nitric Acid) to prevent violent nitration/oxidation.
C-3 Iodine Weak C-Halogen bond; Light sensitive.Use Amber Glass/opaque containers. Prevent photolytic cleavage which releases free radicals.
7-Carboxamide Hydrolysis potential.Avoid mixing with strong acids/bases in waste streams to prevent ammonia evolution.
5-Phenyl Lipophilicity.High potential for bioaccumulation; Zero drain disposal.
Waste Segregation & Compatibility

The integrity of your waste stream depends on strict segregation. This compound is Halogenated .[1][2][3] Even if dissolved in a non-halogenated solvent (e.g., Acetone, DMSO), the presence of the iodine atom dictates that the entire solution must be treated as Halogenated Waste .

Compatibility Matrix

Waste StreamCompatibilityRisk Analysis
Halogenated Solvents (DCM, Chloroform)Compatible Preferred liquid waste stream.
Non-Halogenated Solvents (Methanol, Acetone)Conditional Acceptable, but upgrades the entire container to "Halogenated" (higher disposal cost).
Aqueous Acid/Base Incompatible Risk of hydrolysis (amide) or dehalogenation.
Oxidizers (Peroxides, Nitrates)DANGER Risk of fire and release of toxic Iodine vapor (

).
Operational Disposal Workflows
Workflow A: Solid Waste Disposal

Applicable for: Pure compound, contaminated gloves, weighing boats, and filter cakes.

  • Containment: Collect solid waste in a clear, 6-mil polyethylene bag.

  • Double-Bagging: Place the primary bag inside a secondary bag or a wide-mouth HDPE jar.

    • Reasoning: Indole derivatives can sublime or "creep"; double containment prevents cross-contamination of the waste storage area.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Solid Waste: 3-iodo-5-phenyl-1H-indole-7-carboxamide."

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a cool, dry area away from light until pickup.

Workflow B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, and HPLC effluent.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (

      
      ).
      
    • Why: Acidic conditions accelerate the cleavage of the Iodine atom.

  • Solvent Selection: Combine with compatible halogenated solvents (e.g., Dichloromethane).

  • Container: Use Amber Glass or opaque HDPE carboys.

    • Critical: Light exposure can degrade the C-I bond over time, pressurizing the container with gas byproducts.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Visual Decision Logic

The following diagram outlines the decision-making process for disposing of this compound.

DisposalLogic Start Start: Waste Generation (3-iodo-5-phenyl-1H-indole-7-carboxamide) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Bagging Double Bag in 6-mil Polyethylene or Wide-Mouth HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid Waste' Check: Halogenated Bagging->LabelSolid Tagging Complete Hazardous Waste Tag List Full Chemical Name LabelSolid->Tagging SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHaloSolv No Halogens CombineHalo Combine in 'Halogenated Waste' Carboy (Amber Glass Preferred) HaloSolv->CombineHalo Upgrade UPGRADE to Halogenated Stream Do NOT place in Flammable/Non-Halo NonHaloSolv->Upgrade CombineHalo->Tagging Upgrade->CombineHalo Pickup Store for EHS Pickup (Protect from Light) Tagging->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated indole waste. Note the critical step of "upgrading" non-halogenated solutions to the halogenated waste stream.

Emergency Spill Procedures

Pre-requisite: Personnel must wear Nitrile gloves, safety goggles, and a lab coat.[4] If the spill is >10g or outside a fume hood, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain:

    • Solid Spill: Cover gently with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with concentrated iodinated compounds).

  • Decontaminate: Clean the surface with a soap/water solution.

    • Tip: If the surface is stained yellow/brown (iodine release), use a 5% Sodium Thiosulfate solution to reduce the iodine to colorless iodide before final cleaning.

  • Disposal: All cleanup materials must be treated as Solid Hazardous Waste (see Workflow A).

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]5]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2023). Indole-3-carboxaldehyde Derivatives & Safety Data (Analogous Structure Analysis). National Library of Medicine. [Link]

Sources

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